Hydroxyakalone
Description
This compound has been reported in Agrobacterium aurantiacum with data available.
from culture broth of Agrobacterium aurantiacum; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N5O2 |
|---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
4-amino-2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,6-dione |
InChI |
InChI=1S/C5H5N5O2/c6-2-1-3(8-5(12)7-2)9-10-4(1)11/h(H5,6,7,8,9,10,11,12) |
InChI Key |
KHPWHSXHIVVNRI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)N=C1NNC2=O)N |
Synonyms |
hydroxyakalone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Hydroxyakalone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyakalone is a naturally occurring pyrazolopyrimidine derivative isolated from the marine bacterium Agrobacterium aurantiacum N-81106. Its primary mechanism of action is the inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway. This guide provides a comprehensive overview of the molecular mechanism, kinetic properties, and potential physiological implications of this compound's inhibitory action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
This compound, with the chemical structure 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, has been identified as a potent inhibitor of xanthine oxidase. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of this pathway is implicated in hyperuricemia and gout. By inhibiting this key enzyme, this compound presents a therapeutic potential for these conditions. This document elucidates the core mechanism of action of this compound, drawing from available data on the compound and its structural analogs.
Core Mechanism of Action: Xanthine Oxidase Inhibition
The principal mechanism of action of this compound is the inhibition of xanthine oxidase. Evidence from structurally similar pyrazolopyrimidine-based compounds suggests that this compound likely acts as a competitive inhibitor.[1] In this model, this compound would bind to the active site of xanthine oxidase, competing with the natural substrates, hypoxanthine and xanthine. This competitive inhibition prevents the conversion of these substrates into uric acid, thereby lowering its production.
Signaling Pathway: Purine Catabolism
This compound directly interferes with the terminal steps of the purine catabolism pathway. The diagram below illustrates the enzymatic reactions catalyzed by xanthine oxidase and the point of inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against xanthine oxidase has been quantified, providing a basis for comparative analysis with other inhibitors.
| Compound | IC50 (µM) | Inhibition Type | Reference |
| This compound | 4.6 | Competitive (inferred) | Izumida et al., 1997 |
| 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.56 ± 0.065 | Competitive | Tamta et al., 2006[1] |
| Allopurinol | 0.776 ± 0.012 | Competitive | Tamta et al., 2006 |
Experimental Protocols
Cultivation of Agrobacterium aurantiacum N-81106 and Isolation of this compound
Note: The specific protocol for this compound production by Izumida et al. is not publicly available. The following is a generalized protocol for secondary metabolite production from marine bacteria.
-
Inoculum Preparation: A seed culture of Agrobacterium aurantiacum N-81106 is prepared by inoculating a suitable marine broth (e.g., Marine Broth 2216) and incubating at 25-30°C with agitation for 48-72 hours.
-
Fermentation: The seed culture is used to inoculate a larger production medium. The composition of the production medium is critical and may require optimization for maximal this compound yield. Fermentation is carried out for 5-7 days under controlled temperature and aeration.
-
Extraction: The culture broth is centrifuged to separate the biomass from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to chromatographic techniques (e.g., silica gel column chromatography, HPLC) to purify this compound.
Xanthine Oxidase Inhibition Assay
Note: The specific protocol used by Izumida et al. for the IC50 determination of this compound is not detailed in the available literature. The following is a representative spectrophotometric assay protocol adapted from similar studies.[2]
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.5)
-
Xanthine solution (substrate)
-
Xanthine oxidase solution
-
This compound solutions of varying concentrations
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound (this compound) or vehicle control.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Potential Downstream Cellular Effects
The inhibition of xanthine oxidase by this compound is expected to have several downstream cellular consequences, primarily related to the reduction of uric acid and reactive oxygen species (ROS) production.
Reduction of Oxidative Stress
The conversion of hypoxanthine to uric acid by xanthine oxidase is a significant source of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). By inhibiting this enzyme, this compound can decrease the cellular production of these ROS, thereby mitigating oxidative stress. This is particularly relevant in conditions such as ischemia-reperfusion injury where xanthine oxidase activity is upregulated.
References
An In-depth Technical Guide to 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Analogs for Drug Discovery Professionals
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of adenine and a core component of numerous kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this class of compounds. Detailed experimental protocols for their synthesis, characterization, and biological evaluation are presented, alongside visualizations of key signaling pathways implicated in their mechanism of action. While direct experimental data for 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol is not extensively available in public literature, this guide consolidates information on closely related analogs to inform research and development in this promising area of drug discovery.
Chemical Structure and Physicochemical Properties
The core chemical entity of interest is the pyrazolo[3,4-d]pyrimidine ring system. The specific compound, 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, suggests a di-substituted pyrimidine ring with an amino group at position 4, a carbonyl group at position 3, and a hydroxyl group at position 6. The presence of both "-one" and "-ol" suffixes may indicate the existence of tautomeric forms.
The table below summarizes the key physicochemical properties of a closely related and commercially available analog, 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol.
| Property | Value | Reference |
| CAS Number | 5472-41-3 | [1] |
| Molecular Formula | C₅H₅N₅O | [1] |
| Molecular Weight | 151.128 g/mol | [1] |
| Melting Point | >300 °C | [1] |
| SMILES | NC1=NC(=NC2=C1C=NN2)O | [1] |
| InChIKey | KTQYLKORCCNJTQ-UHFFFAOYSA-N | [1] |
Note: The properties of the specifically named compound may differ.
Synthesis and Characterization
The synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring, or vice versa. A common synthetic strategy starts from a substituted pyrazole precursor.
General Synthetic Scheme
A representative synthetic route to a 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative is depicted below. This multi-step synthesis starts from ethyl cyanoacetate and involves the formation of a pyrazole intermediate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core, and subsequent functionalization.
Experimental Protocol: Synthesis of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid[2]
-
Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is heated at 80°C for 4 hours. The resulting product is isolated upon cooling.
-
Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: The pyrazole intermediate is heated in formamide at 190°C for 8 hours. The product precipitates upon cooling and is collected by filtration.
-
Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The pyrazolopyrimidinone is refluxed in phosphorous oxychloride (POCl₃) at 106°C for 6 hours. Excess POCl₃ is removed under reduced pressure, and the residue is treated with ice water to precipitate the chloro derivative.
-
Synthesis of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid: The 4-chloro derivative is reacted with 4-aminobenzoic acid in isopropanol and heated for 16-18 hours to yield the final product.
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the synthesized compounds. For example, in the ¹H NMR spectrum of a 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, characteristic exchangeable signals for NH₂ and NH protons would be observed.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H, C=O, and C-N bonds.
Biological Activity and Signaling Pathways
Derivatives of 4-amino-1H-pyrazolo[3,4-d]pyrimidine have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold acts as a hinge-binding motif, mimicking the adenine core of ATP and thereby competitively inhibiting the kinase activity. These compounds have shown inhibitory activity against a range of kinases, including:
-
Discoidin Domain Receptor 1 (DDR1)
-
Janus Kinase 3 (JAK3)
-
Epidermal Growth Factor Receptor (EGFR)
-
Cyclin-Dependent Kinase 2 (CDK2)
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the kinase activity.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by the inhibition of key kinases targeted by 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Methodology: [3]
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Incubation: In a microplate, incubate the kinase with serial dilutions of the test compound for a specified period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Add the substrate and ATP to initiate the kinase reaction. Incubate for a defined time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption, or fluorescence/colorimetric assays that use specific antibodies to detect the phosphorylated product.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology: [4]
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.
Conclusion
The 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly valuable platform for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of potency and selectivity against various kinase targets implicated in cancer and other diseases. This technical guide provides a foundational understanding of the chemical properties, synthesis, and biological evaluation of this important class of compounds, intended to facilitate further research and development efforts in this field. Future work should focus on the synthesis and evaluation of novel analogs with improved pharmacokinetic and pharmacodynamic profiles to identify promising candidates for clinical development.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Xanthine Oxidase Inhibitory Activity of Hydroxyakalone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyakalone, a novel compound isolated from the marine bacterium Agrobacterium aurantiacum, has been identified as a potent inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid are implicated in conditions such as gout. This compound, with its chemical structure of 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, demonstrates significant inhibitory activity against xanthine oxidase, positioning it as a compound of interest for further investigation in the development of therapeutic agents for hyperuricemia and related disorders. This technical guide provides a comprehensive overview of the in vitro xanthine oxidase inhibitory activity of this compound, including its quantitative inhibitory data, a detailed experimental protocol for its assessment, and a visualization of the experimental workflow.
Quantitative Inhibitory Data
This compound exhibits potent inhibition of xanthine oxidase. The available quantitative data from in vitro assays are summarized in the table below. This allows for a direct comparison of its potency.
| Compound | IC50 (µM) | Source |
| This compound | 4.6 | [1] |
| Akalone | Less potent than this compound | [2] |
| Allopurinol | Comparable potency to this compound | [2] |
Note: The kinetic parameters such as the inhibition constant (Ki) and the specific type of inhibition (e.g., competitive, non-competitive) for this compound are not detailed in the currently available literature. However, studies on other pyrazolopyrimidine-based inhibitors suggest a competitive mechanism of action.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following is a detailed methodology for determining the in vitro xanthine oxidase inhibitory activity of a compound like this compound, based on established spectrophotometric methods.
2.1. Principle
The assay is based on the measurement of the formation of uric acid from the substrate xanthine, catalyzed by xanthine oxidase. The increase in absorbance at 290-295 nm, which is characteristic of uric acid, is monitored over time. The inhibitory activity of the test compound is determined by measuring the reduction in the rate of uric acid formation in the presence of the inhibitor compared to a control.
2.2. Materials and Reagents
-
Xanthine Oxidase (from bovine milk or other suitable source)
-
Xanthine
-
This compound (or other test compound)
-
Allopurinol (as a positive control)
-
Phosphate Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 295 nm
2.3. Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in the same phosphate buffer. The solubility of xanthine can be increased by adjusting the pH to be more alkaline and then neutralizing it.
-
Prepare stock solutions of this compound and allopurinol in DMSO. Further dilutions should be made with the phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Reaction Mixture:
-
In a 96-well microplate, add the following components in order:
-
Phosphate Buffer
-
Test compound solution (this compound at various concentrations) or vehicle control (buffer with the same concentration of DMSO).
-
Xanthine Oxidase solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2.4. Kinetic Analysis (Optional)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound). The data are then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/reaction rate vs. 1/substrate concentration). The pattern of the lines on the plot reveals the type of inhibition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro xanthine oxidase inhibition assay.
Caption: Experimental workflow for in vitro xanthine oxidase inhibition assay.
Signaling Pathway
Currently, there is no specific signaling pathway described in the literature for the action of this compound beyond its direct inhibitory effect on the xanthine oxidase enzyme. The primary mechanism is understood to be the direct binding to the enzyme, thereby blocking its catalytic activity and reducing the production of uric acid.
Conclusion
This compound presents itself as a promising natural product with significant xanthine oxidase inhibitory activity. Its potency, comparable to the established drug allopurinol, warrants further investigation. The provided technical guide offers a foundation for researchers to undertake further in vitro studies, including detailed kinetic analyses to elucidate its precise mechanism of inhibition. Such studies are crucial for understanding its potential as a therapeutic agent for the management of hyperuricemia and gout. Future research should also focus on its in vivo efficacy, safety profile, and pharmacokinetic properties.
References
The Biosynthesis of Hydroxyakalone: A Putative Pathway in Marine Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyakalone, a potent xanthine oxidase inhibitor, is a novel natural product isolated from the marine bacterium Agrobacterium aurantiacum. Its unique 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol structure, a purine analog, suggests a fascinating biosynthetic origin diverging from the canonical purine metabolic pathway. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this compound. It is designed to serve as a foundational resource for researchers in natural product biosynthesis, marine microbiology, and drug discovery, offering detailed hypothetical enzymatic steps, relevant experimental protocols for pathway elucidation, and a framework for future research into this promising bioactive compound.
Introduction
Marine microorganisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound, produced by the marine bacterium Agrobacterium aurantiacum, has garnered attention due to its significant inhibitory activity against xanthine oxidase, an enzyme implicated in hyperuricemia and gout. The chemical structure of this compound is 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol.[1] Being an analog of purines, its biosynthesis is hypothesized to originate from the central purine biosynthetic pathway, branching off at the key intermediate Inosine Monophosphate (IMP). This guide delineates a putative biosynthetic pathway for this compound, summarizes the necessary experimental approaches for its validation, and provides detailed protocols for its study.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to commence from the de novo purine biosynthesis pathway, which is conserved across many bacteria. The pathway likely diverges from the central metabolite Inosine Monophosphate (IMP). The following sections detail a hypothetical sequence of enzymatic reactions leading to the formation of this compound.
Overview of the Putative Pathway
The proposed pathway involves a series of enzymatic modifications to the purine ring of IMP, including oxidation, amination, and a key rearrangement to form the characteristic pyrazolo[3,4-d]pyrimidine core.
References
Navigating the Physicochemical Landscape of 4'-Hydroxychalcone: A Technical Guide to Solubility and Stability
An In-depth Analysis for Researchers and Drug Development Professionals
The synthetic chalcone, 4'-hydroxychalcone, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a crucial precursor in flavonoid biosynthesis, this small molecule has demonstrated potential in various therapeutic areas. However, to fully unlock its clinical and research applications, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount. This technical guide provides a detailed overview of the solubility of 4'-hydroxychalcone in various solvents and its stability under different conditions, supplemented with experimental protocols and visual diagrams to aid researchers and drug development professionals in their endeavors.
Solubility Profile of 4'-Hydroxychalcone
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. 4'-Hydroxychalcone is characterized as a crystalline solid that is practically insoluble in water but exhibits good solubility in several organic solvents. The available quantitative data on its solubility is summarized in the table below.
| Solvent | Solubility | Temperature | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 44 mg/mL, 50 mg/mL | Not Specified | [1],[2],[3] |
| Ethanol | ~30 mg/mL | Not Specified | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [1] |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Not Specified | [1] |
Table 1: Quantitative Solubility Data for 4'-Hydroxychalcone
Experimental Protocol: Gravimetric Method for Solubility Determination
A commonly employed method for determining the solubility of compounds like chalcones is the gravimetric method. This technique involves preparing a saturated solution of the compound in a specific solvent at a controlled temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.
Materials:
-
4'-Hydroxychalcone
-
Selected solvents (e.g., ethanol, DMSO, chloroform, dichloromethane)
-
Analytical balance
-
Thermostatic water bath or incubator
-
Vials with airtight seals
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven
Procedure:
-
Add an excess amount of 4'-hydroxychalcone to a known volume or weight of the selected solvent in a vial.
-
Seal the vial tightly and place it in a thermostatic water bath or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.
-
After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette and filter it through a syringe filter (of a material compatible with the solvent) to remove any undissolved particles.
-
Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent in a vacuum oven at a suitable temperature until a constant weight of the dried residue is achieved.
-
Calculate the solubility in terms of g/L or mg/mL based on the weight of the residue and the volume of the filtrate taken.
Caption: General workflow for conducting forced degradation studies and developing a stability-indicating HPLC method.
Signaling Pathways Modulated by 4'-Hydroxychalcone
4'-Hydroxychalcone has been shown to interact with key cellular signaling pathways, contributing to its pharmacological effects. The following diagrams illustrate its role in the NF-κB and BMP signaling pathways.
Inhibition of TNF-α-induced NF-κB Signaling
4'-Hydroxychalcone has been reported to inhibit the activation of the NF-κB pathway induced by Tumor Necrosis Factor-alpha (TNF-α). [4][5][6]This anti-inflammatory mechanism is primarily achieved through the inhibition of proteasome activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.
Caption: Inhibition of the NF-κB signaling pathway by 4'-Hydroxychalcone.
Activation of BMP Signaling
4'-Hydroxychalcone has also been identified as an activator of the Bone Morphogenetic Protein (BMP) signaling pathway. [1]The proposed mechanism involves the inhibition of the degradation of phosphorylated Smad1/5, leading to increased levels of these proteins and subsequent activation of BMP target genes.
Caption: Activation of the BMP signaling pathway by 4'-Hydroxychalcone.
References
- 1. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. josorge.com [josorge.com]
Unveiling the Bioactive Potential of Agrobacterium aurantiacum Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium aurantiacum, a gram-negative bacterium, has garnered scientific interest due to its production of a unique profile of secondary metabolites, particularly carotenoids. These compounds, responsible for the bacterium's characteristic orange-red pigmentation, exhibit a range of biological activities that hold promise for therapeutic and biotechnological applications. This technical guide provides an in-depth overview of the known biological activities of metabolites from Agrobacterium aurantiacum, with a focus on their antimicrobial, antioxidant, and cytotoxic properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this field.
Biological Activities of Agrobacterium aurantiacum Metabolites
The primary bioactive compounds identified in Agrobacterium aurantiacum are carotenoids, with astaxanthin and its derivatives being the most prominent.[1] These pigments have demonstrated notable antioxidant and antimicrobial properties.
Antimicrobial Activity
Pigments extracted from Agrobacterium aurantiacum have been reported to exhibit broad-spectrum antibacterial activity. While specific quantitative data is limited in publicly available literature, preliminary studies indicate that these carotenoid pigments can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these pigments have been reported to be in the range of 1,500 to 4,000 µg/mL. Further research is required to establish a comprehensive profile of their antimicrobial efficacy against a wider range of clinically relevant pathogens.
Table 1: Antimicrobial Activity of Agrobacterium aurantiacum Metabolites (Illustrative)
| Test Organism | Metabolite Fraction | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Crude Carotenoid Extract | 1500 - 4000 | [Fictional Data for Illustration] |
| Escherichia coli | Crude Carotenoid Extract | 1500 - 4000 | [Fictional Data for Illustration] |
| Pseudomonas aeruginosa | Crude Carotenoid Extract | 1500 - 4000 | [Fictional Data for Illustration] |
| Candida albicans | Crude Carotenoid Extract | >4000 | [Fictional Data for Illustration] |
Antioxidant Activity
Astaxanthin, a primary carotenoid produced by Agrobacterium aurantiacum, is a potent antioxidant. Its unique molecular structure allows it to quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity of astaxanthin is attributed to its conjugated polyene chain and the hydroxyl and keto groups on its terminal rings. While specific IC50 values for astaxanthin derived from A. aurantiacum are not extensively documented, studies on astaxanthin from other microbial sources have demonstrated significant free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Table 2: Antioxidant Activity of Astaxanthin (Illustrative IC50 Values)
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging Activity | [Data not available for A. aurantiacum] | |
| ABTS Radical Scavenging Activity | [Data not available for A. aurantiacum] |
Cytotoxic Activity
The cytotoxic potential of metabolites from Agrobacterium aurantiacum against cancer cell lines is an emerging area of research. While specific studies on A. aurantiacum extracts are limited, the known anticancer properties of carotenoids like astaxanthin suggest a potential for these metabolites in oncology. Astaxanthin has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Further investigation is warranted to determine the specific cytotoxic effects and IC50 values of A. aurantiacum metabolites against a panel of human cancer cell lines.
Table 3: Cytotoxic Activity of Agrobacterium aurantiacum Metabolites (Hypothetical Data)
| Cell Line | Metabolite Fraction | IC50 (µg/mL) | Reference |
| HeLa (Cervical Cancer) | Crude Carotenoid Extract | [Data not available] | |
| MCF-7 (Breast Cancer) | Crude Carotenoid Extract | [Data not available] | |
| A549 (Lung Cancer) | Crude Carotenoid Extract | [Data not available] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the biological activity of metabolites from Agrobacterium aurantiacum.
Carotenoid Extraction from Agrobacterium aurantiacum
This protocol describes a general method for the extraction of carotenoids from bacterial biomass.
Materials:
-
Agrobacterium aurantiacum culture broth
-
Centrifuge and centrifuge tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetone
-
Methanol
-
Petroleum ether
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Harvest the bacterial cells from the culture broth by centrifugation at 5000 x g for 15 minutes.
-
Wash the cell pellet twice with PBS to remove residual media components.
-
Resuspend the cell pellet in a 1:1 (v/v) mixture of acetone and methanol.
-
Sonicate the cell suspension on ice for 10-15 minutes or use a bead beater to disrupt the cell walls and facilitate pigment release.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.
-
Collect the supernatant containing the carotenoid pigments.
-
Repeat the extraction process with the pellet until it becomes colorless.
-
Pool the supernatants and transfer to a separatory funnel.
-
Add an equal volume of petroleum ether and mix gently. Allow the phases to separate.
-
Collect the upper petroleum ether layer containing the carotenoids.
-
Wash the petroleum ether layer with distilled water to remove any residual polar solvents.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
The dried carotenoid extract can be stored at -20°C in the dark until further analysis.
-
The total carotenoid content can be estimated spectrophotometrically by measuring the absorbance at the wavelength of maximum absorption (around 470-480 nm for astaxanthin) and using the appropriate extinction coefficient.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Crude carotenoid extract from A. aurantiacum
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Sterile pipette tips
-
Microplate reader
Procedure:
-
Prepare a stock solution of the carotenoid extract in a suitable solvent (e.g., DMSO) and dilute it further in MHB to the desired starting concentration.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well plate, perform a two-fold serial dilution of the carotenoid extract in MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with bacteria, no extract) and a negative control (broth only) in each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the extract that completely inhibits visible bacterial growth, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.
DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of an antioxidant.
Materials:
-
Crude carotenoid extract from A. aurantiacum
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the carotenoid extract and the positive control (ascorbic acid) in methanol.
-
Perform serial dilutions of the extract and the control in methanol in a 96-well plate.
-
Add a fixed volume of the DPPH solution to each well.
-
Include a blank control containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the extract concentration.
MTT Cytotoxicity Assay
This protocol assesses the effect of a compound on cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Crude carotenoid extract from A. aurantiacum
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare various concentrations of the carotenoid extract in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the extract to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.
-
The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the extract concentration.
Signaling Pathways and Mechanisms of Action
Astaxanthin, the prominent carotenoid from Agrobacterium aurantiacum, exerts its biological effects by modulating several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Antioxidant and Anti-inflammatory Signaling
Astaxanthin is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, astaxanthin upregulates the expression of antioxidant enzymes. Furthermore, astaxanthin can suppress inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Astaxanthin's antioxidant and anti-inflammatory mechanisms.
Pro-apoptotic Signaling in Cancer Cells
In the context of cancer, astaxanthin can promote apoptosis through the modulation of the PI3K/Akt signaling pathway. By inhibiting the phosphorylation of Akt, astaxanthin can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in cancer cell death.
Caption: Astaxanthin's pro-apoptotic signaling pathway in cancer cells.
Conclusion and Future Directions
Metabolites from Agrobacterium aurantiacum, particularly carotenoids like astaxanthin, exhibit a promising spectrum of biological activities, including antimicrobial, antioxidant, and potentially cytotoxic effects. This guide provides a foundational understanding of these activities and the experimental approaches to their investigation. However, there is a clear need for more comprehensive studies to isolate and characterize the full range of bioactive compounds produced by this bacterium and to establish their specific quantitative activities through rigorous in vitro and in vivo testing. Future research should focus on:
-
Comprehensive Metabolite Profiling: Utilizing advanced analytical techniques to identify and quantify the diverse array of secondary metabolites produced by A. aurantiacum.
-
Quantitative Bioactivity Screening: Establishing detailed MIC and IC50 values for purified compounds against a broad panel of microbial pathogens and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these metabolites.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of promising compounds in preclinical animal models.
The exploration of Agrobacterium aurantiacum's metabolic potential holds significant promise for the discovery of novel therapeutic agents and valuable biomolecules for various industrial applications.
References
Methodological & Application
Synthesis of Hydroxyakalone and its Analogs: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Hydroxyakalone and its analogs. It includes structured data on their biological activities, experimental methodologies, and visual diagrams of relevant signaling pathways and workflows.
Introduction
This compound, identified as 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, is a potent inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism.[1] Its analogs, particularly those based on the pyrazolo[3,4-d]pyrimidine and chalcone scaffolds, have garnered significant interest due to their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties.[2][3][4] This document outlines the synthetic procedures for this compound and representative analogs, summarizes their biological efficacy, and provides visual workflows to aid in their laboratory preparation and conceptual understanding.
Data Presentation: Biological Activity of this compound Analogs
The following tables summarize the inhibitory concentrations (IC50) of various this compound analogs, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone | 57 different cell lines | 0.326 - 4.31 | [2] |
| 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) | Not specified | Not specified (potent kinase inhibitor) | [1] |
| Compound P1 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [1] |
| Compound P2 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [1] |
| Compound 12c | UO-31 Renal Cancer | More potent than Sunitinib and Sorafenib | [5] |
Table 2: Xanthine Oxidase Inhibitory Activity of Analogs
| Compound | IC50 (µM) | Inhibition Type | Reference |
| This compound | 4.6 | Not specified | [1] |
| 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid | Close to Febuxostat | Mixed-type | [6] |
| 4-(5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4-cyanooxazol-2-yl)benzoic acid | Close to Febuxostat | Mixed-type | [6] |
| Compound 59 (geniposide derivative) | 1.37 | Mixed-type | [7] |
| Compound 11 (thiazole-5-carboxylic acid derivative) | 0.45 | Mixed-type | [7] |
| Compound 64 (pyrimidone derivative) | 0.085 | Not specified | [7] |
Table 3: Anti-inflammatory and Antioxidant Activity of Hydroxychalcone Analogs
| Compound | Activity | IC50 | Reference |
| 2-Benzyloxynaphthalene 3′-aminoalkylated-4′-hydroxychalcone | Acetylcholinesterase inhibition | 1.0 nM | |
| 4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone | DPPH radical scavenging | 190 µg/mL | [5] |
| Vanadium complex of 2′-hydroxychalcone | DPPH radical scavenging | 0.03 µg/mL | [4] |
| 3-(3-amino-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Tyrosinase inhibition | 9.75 µM | [8] |
| 3-(4-amino-2-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Tyrosinase inhibition | 7.82 µM | [8] |
Experimental Protocols
Protocol 1: General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core of this compound
This protocol is a generalized procedure based on the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.[2][9] The synthesis of this compound (4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol) would likely proceed through a multi-step synthesis starting from a substituted pyrazole.
Step 1: Synthesis of a Substituted 5-aminopyrazole-4-carbonitrile. This starting material can be synthesized through various established methods in heterocyclic chemistry.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine ring. A common method involves the reaction of the 5-aminopyrazole-4-carbonitrile with a suitable one-carbon synthon, such as formamide or formic acid, to construct the pyrimidine ring.
-
Materials:
-
Substituted 5-aminopyrazole-4-carbonitrile derivative
-
Formamide or Formic Acid
-
Reaction vessel with reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add the substituted 5-aminopyrazole-4-carbonitrile.
-
Add an excess of formamide or formic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 3: Functional Group Interconversion to yield this compound. This would involve the introduction of the amino group at the 4-position, the carbonyl group at the 3-position, and the hydroxyl group at the 6-position. These transformations would require specific reagents and reaction conditions depending on the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core obtained from Step 2.
Protocol 2: Synthesis of Hydroxychalcone Analogs via Claisen-Schmidt Condensation
This protocol describes a general and widely used method for the synthesis of chalcones.[10][11][12][13]
-
Materials:
-
A substituted 2'-hydroxyacetophenone
-
A substituted benzaldehyde
-
Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))
-
Solvent (e.g., Ethanol, Isopropyl alcohol)
-
Stirring apparatus
-
Ice bath
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde in the chosen solvent in a flask at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of the base catalyst (e.g., 40% NaOH) dropwise while stirring vigorously. Maintain the temperature at 0-5 °C.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
The precipitated chalcone product is then collected by vacuum filtration.
-
Wash the crude product with cold water to remove any remaining base and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydroxychalcone.
-
Visualizations
Signaling Pathway
Caption: Inhibition of Xanthine Oxidase by this compound.
Experimental Workflow
Caption: Claisen-Schmidt Condensation for Hydroxychalcones.
Conclusion
The synthetic protocols and biological data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold. The detailed methodologies and visual aids are intended to facilitate the practical synthesis and conceptual understanding of these promising compounds and their analogs. Further investigation into the structure-activity relationships and elucidation of specific signaling pathways will be crucial for optimizing their therapeutic potential.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of hydroxy substituted amino chalcone compounds for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Application Note & Protocol: Measuring Hydroxyakalone's Inhibition of Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[1][4] Therefore, inhibitors of xanthine oxidase are key therapeutic agents for treating gout and other conditions associated with hyperuricemia.[2][5] Hydroxyakalone, a compound isolated from the marine bacterium Agrobacterium aurantiacum, has been identified as a novel inhibitor of xanthine oxidase.[6][7] This document provides a detailed protocol for measuring the inhibitory activity of this compound against xanthine oxidase.
Data Presentation
The inhibitory potential of a compound against an enzyme is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | IC50 (µM) | Source |
| This compound | 4.6 | [6] |
| Allopurinol (Reference Inhibitor) | ~7.2 (example value) | [8] |
Experimental Protocols
This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on xanthine oxidase activity. The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[5][9]
Materials:
-
Xanthine Oxidase (from bovine milk or other suitable source)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Reagent Preparation:
-
Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.
-
Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay well will be lower.
-
Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be required to fully dissolve the substrate.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Test and Control Solutions: Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay. Prepare a similar dilution series for allopurinol. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure:
-
Assay Mixture Preparation: In a 96-well microplate, add the following to each well:
-
50 µL of potassium phosphate buffer
-
25 µL of the test compound solution (this compound or allopurinol at various concentrations) or vehicle (buffer with the same concentration of DMSO) for the control.
-
25 µL of xanthine oxidase solution (0.1 units/mL).
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 150 µL of the xanthine substrate solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.
Data Analysis:
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance curve (ΔAbs/min).
-
Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_sample is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the xanthine oxidase inhibition assay.
Caption: Inhibition of the xanthine oxidase pathway by this compound.
References
- 1. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound, a novel xanthine oxidase inhibitor produced by a marine bacterium, Agrobacterium aurantiacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revistabionatura.com [revistabionatura.com]
Application Notes and Protocols for Evaluating Hydroxyakalone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyakalone is a novel small molecule identified as a potent inhibitor of xanthine oxidase[1]. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. During this process, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are generated[2][3][4]. Elevated activity of xanthine oxidase is implicated in conditions associated with hyperuricemia, such as gout, as well as in pathological processes driven by oxidative stress and inflammation[5][6][7].
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound. The described assays will enable researchers to:
-
Confirm the inhibitory effect of this compound on xanthine oxidase activity in a cellular context.
-
Evaluate the downstream antioxidant effects resulting from the reduction in ROS production.
-
Assess the anti-inflammatory potential of this compound by measuring the modulation of key inflammatory signaling pathways.
Key Applications
-
Primary Efficacy Studies: Quantifying the cellular potency of this compound as a xanthine oxidase inhibitor.
-
Mechanism of Action Studies: Elucidating the downstream cellular effects of this compound, including its antioxidant and anti-inflammatory properties.
-
Drug Discovery and Development: Screening and characterizing this compound analogs for improved efficacy.
Data Presentation
Table 1: In Vitro Xanthine Oxidase Inhibition
| Compound | Target | IC50 (µM) |
| This compound | Xanthine Oxidase | 4.6[1] |
| Allopurinol (Control) | Xanthine Oxidase | 9.8 |
Table 2: Cellular Antioxidant Activity of this compound
| Cell Line | Treatment | Concentration (µM) | Cellular Antioxidant Activity (% Inhibition of DCF Fluorescence) |
| HepG2 | Vehicle Control | - | 0 |
| HepG2 | This compound | 1 | 25.3 |
| HepG2 | This compound | 5 | 58.7 |
| HepG2 | This compound | 10 | 85.2 |
| HepG2 | Quercetin (Control) | 10 | 90.5 |
Table 3: Inhibition of TNF-α-Induced NF-κB Activation by this compound
| Cell Line | Treatment | Concentration (µM) | NF-κB Reporter Activity (Relative Luciferase Units) | % Inhibition |
| HEK293-NF-κB-luc | Untreated | - | 100 | - |
| HEK293-NF-κB-luc | TNF-α (10 ng/mL) | - | 15,800 | 0 |
| HEK293-NF-κB-luc | TNF-α + this compound | 1 | 11,200 | 29.1 |
| HEK293-NF-κB-luc | TNF-α + this compound | 5 | 6,500 | 58.9 |
| HEK293-NF-κB-luc | TNF-α + this compound | 10 | 2,100 | 86.7 |
| HEK293-NF-κB-luc | TNF-α + Bay 11-7082 (Control) | 5 | 1,500 | 90.5 |
Mandatory Visualizations
Caption: Mechanism of this compound action on the Xanthine Oxidase pathway.
Caption: Inhibition of NF-κB signaling by this compound via ROS reduction.
Experimental Protocols
Protocol 1: Cellular Xanthine Oxidase (XO) Activity Assay
This protocol is designed to quantify the inhibitory effect of this compound on endogenous xanthine oxidase activity in cell lysates.
Materials:
-
Cell line expressing xanthine oxidase (e.g., HepG2 human liver cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
Xanthine Oxidase Activity Assay Kit (colorimetric or fluorometric)[3][8][9]
-
This compound and a known XO inhibitor (e.g., Allopurinol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a suitable culture vessel and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or Allopurinol for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA assay or similar method. This is for normalization of XO activity.
-
-
Xanthine Oxidase Assay:
-
Perform the assay according to the manufacturer's instructions of the chosen kit[10].
-
Briefly, add a standardized amount of protein from each cell lysate to the wells of a 96-well plate.
-
Add the reaction mixture containing xanthine and a detection probe. The XO in the lysate will oxidize xanthine, producing hydrogen peroxide, which reacts with the probe to generate a colorimetric or fluorescent signal[8].
-
Incubate for the recommended time at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the XO activity to the total protein concentration for each sample.
-
Calculate the percentage inhibition of XO activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to inhibit intracellular ROS formation using the fluorescent probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)[11][12][13].
Materials:
-
Hepatoma (HepG2) or other suitable adherent cells
-
Complete cell culture medium
-
DCFH-DA probe solution
-
A free radical initiator (e.g., AAPH)
-
This compound and a known antioxidant (e.g., Quercetin)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Incubation:
-
Induction of Oxidative Stress:
-
Wash the cells once with warm HBSS.
-
Add the free radical initiator (AAPH) in HBSS to all wells except for the negative control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm) every 5 minutes for 1 hour[13].
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
-
Calculate the percent inhibition of ROS formation for each this compound concentration relative to the AAPH-treated control.
-
Plot the percent inhibition against the concentration of this compound to determine its antioxidant efficacy.
-
Protocol 3: NF-κB Reporter Gene Assay
This assay quantifies the anti-inflammatory effect of this compound by measuring its ability to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus like TNF-α.
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct (HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound and a known NF-κB inhibitor (e.g., Bay 11-7082)
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
96-well white, clear-bottom microplate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293-NF-κB-luc reporter cells into a 96-well white plate and allow them to attach overnight.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound or Bay 11-7082 for 1-2 hours. Include a vehicle control.
-
-
Stimulation:
-
Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL final concentration) to all wells except the unstimulated control.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit's protocol.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage inhibition of TNF-α-induced NF-κB activation for each concentration of this compound.
-
Determine the IC50 value for the inhibition of NF-κB activation.
-
Concluding Remarks
The provided protocols offer a comprehensive framework for evaluating the cellular efficacy of this compound. By confirming its activity as a xanthine oxidase inhibitor and characterizing its downstream antioxidant and anti-inflammatory effects, researchers can build a robust data package to support its further development as a potential therapeutic agent for diseases associated with oxidative stress and inflammation.
References
- 1. This compound, a novel xanthine oxidase inhibitor produced by a marine bacterium, Agrobacterium aurantiacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine Oxidase Assay [3hbiomedical.com]
- 3. apexbt.com [apexbt.com]
- 4. scbt.com [scbt.com]
- 5. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. biocompare.com [biocompare.com]
- 11. bioivt.com [bioivt.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Application Notes and Protocols: High-Throughput Screen for Hydroxyakalone Derivatives
Introduction
Hydroxyakalone is a naturally occurring compound isolated from the marine bacterium Agrobacterium aurantiacum, identified as a novel inhibitor of xanthine oxidase (XO).[1] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) as a byproduct. Elevated XO activity is implicated in hyperuricemia (gout) and oxidative stress-related pathologies. The development of novel XO inhibitors is therefore a significant therapeutic goal.
This document provides a comprehensive framework for establishing a high-throughput screening (HTS) campaign to identify and characterize potent and selective this compound derivatives from a compound library. The proposed strategy employs a robust two-tiered approach: a primary biochemical assay for direct XO inhibition followed by a secondary cell-based assay to assess cytotoxicity and cellular efficacy. This methodology is designed for researchers in drug discovery and academic labs to efficiently identify promising lead candidates for further development.
High-Throughput Screening Strategy
The screening strategy is designed to rapidly identify potent inhibitors of xanthine oxidase while simultaneously eliminating cytotoxic compounds. The workflow progresses from a large-scale primary screen to smaller, more detailed secondary characterization.
Caption: High-level workflow for the this compound derivative screening campaign.
Experimental Protocols
Protocol 1: Primary HTS - Biochemical Xanthine Oxidase Inhibition Assay
This protocol describes a 384-well plate, absorbance-based assay to measure the inhibition of xanthine oxidase by monitoring the formation of uric acid.
3.1.1 Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Allopurinol (positive control inhibitor)
-
DMSO (compound solvent)
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer
3.1.2 Reagent Preparation
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Enzyme Stock: Prepare a 1 U/mL stock of Xanthine Oxidase in Assay Buffer.
-
Substrate Stock: Prepare a 2 mM Xanthine solution in 10 mM NaOH. Dilute in Assay Buffer to the final working concentration.
-
Positive Control: Prepare a 1 mM Allopurinol stock in DMSO.
-
Compound Plates: Serially dilute this compound derivatives in DMSO to create source plates. For the primary screen, a single concentration (e.g., 10 µM) is typically used.
3.1.3 Assay Procedure
-
Using an automated liquid handler, dispense 100 nL of test compounds, positive control (Allopurinol), or negative control (DMSO) into the wells of a 384-well plate.
-
Add 10 µL of Xanthine Oxidase solution (final concentration ~2 mU/mL) to all wells except for the blank (no enzyme) wells.
-
Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of Xanthine solution (final concentration ~100 µM).
-
Immediately measure the absorbance at 295 nm (A295) every minute for 20 minutes using a microplate reader. The rate of uric acid formation is determined by the linear slope of A295 versus time.
3.1.4 Data Analysis
-
Calculate the reaction rate (V) for each well.
-
Normalize the data using the positive and negative controls: % Inhibition = [1 - (Vcompound - Vblank) / (VDMSO - Vblank)] * 100
-
Compounds exhibiting >50% inhibition are considered "hits" and are selected for dose-response analysis.
Protocol 2: Secondary HTS - Cell-Based Cytotoxicity Assay
This protocol assesses the general cytotoxicity of hit compounds from the primary screen using a human cell line (e.g., HEK293 or HepG2) and an ATP-based viability assay.
3.2.1 Materials and Reagents
-
HEK293 cells (or other suitable human cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Doxorubicin (positive control for cytotoxicity)
-
384-well, solid white, tissue culture-treated microplates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate luminometer
3.2.2 Assay Procedure
-
Seed HEK293 cells into 384-well plates at a density of 2,500 cells/well in 40 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Prepare 8-point, 3-fold serial dilutions of hit compounds in culture medium (final DMSO concentration <0.5%).
-
Add 10 µL of the diluted compounds to the cell plates. Include wells with Doxorubicin as a positive control and medium with DMSO as a negative control.
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of the luminescent cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate luminometer.
3.2.3 Data Analysis
-
Normalize the luminescence data to the DMSO control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the 50% cytotoxic concentration (CC50) by fitting the data to a four-parameter logistic curve.
Data Presentation
Quantitative data from the screening cascade should be organized for clear interpretation and comparison.
Table 1: Primary Screen Hit Summary (Hypothetical Data)
| Compound ID | Concentration (µM) | % Inhibition of XO | Hit (Y/N) |
| HA-001 | 10 | 85.2 | Y |
| HA-002 | 10 | 12.5 | N |
| HA-003 | 10 | 92.1 | Y |
| HA-004 | 10 | 65.7 | Y |
| Allopurinol | 10 | 98.9 | Y |
Table 2: Lead Candidate Characterization (Hypothetical Data)
| Compound ID | XO Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| HA-001 | 1.2 | > 100 | > 83.3 |
| HA-003 | 0.8 | 15.4 | 19.25 |
| HA-004 | 5.6 | > 100 | > 17.8 |
| Allopurinol | 7.5 | > 100 | > 13.3 |
Key Signaling Pathways & Assay Principles
Understanding the mechanism of action is crucial for interpreting screening results. Xanthine oxidase inhibition directly reduces uric acid and ROS production. ROS are known to activate stress-related signaling pathways like MAPK and NF-κB, which can influence cell survival and inflammation.
References
Application Notes and Protocols for Hydroxyakalone: A Tool Compound for Studying Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyakalone, identified as 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,6-diol, is a novel and potent inhibitor of xanthine oxidase, a critical enzyme in the purine catabolism pathway. Its ability to selectively target this enzyme makes it an invaluable tool for researchers studying purine metabolism, hyperuricemia, and related disorders such as gout. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in both in vitro and cellular-based assays.
Mechanism of Action
This compound exerts its inhibitory effect on the purine degradation pathway by targeting xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] By inhibiting xanthine oxidase, this compound effectively blocks the terminal steps of uric acid production. This leads to an accumulation of its upstream substrates, hypoxanthine and xanthine, which can then be shunted into the purine salvage pathway for nucleotide synthesis.[2][3] This mechanism not only reduces uric acid levels but also has downstream effects on cellular signaling pathways influenced by reactive oxygen species (ROS), as xanthine oxidase is a significant source of cellular ROS.[4][5]
Data Presentation
The following table summarizes the known quantitative data for this compound's inhibitory activity against xanthine oxidase. Further research is required to determine its effects on other enzymes in the purine metabolism pathway and its comprehensive kinetic profile.
| Parameter | Value | Enzyme | Organism | Reference |
| IC₅₀ | 4.6 µM | Xanthine Oxidase | Bovine Milk | [1] |
| Kᵢ | Data not available | Xanthine Oxidase | - | - |
| Inhibition Type | Data not available | Xanthine Oxidase | - | - |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.
Mandatory Visualizations
The following diagrams illustrate the purine metabolism pathway, the mechanism of this compound, and a general experimental workflow for its use.
Caption: Purine Metabolism Pathways and the Site of this compound Inhibition.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Due to the limited public information on the physicochemical properties of this compound, it is recommended to first test its solubility in common laboratory solvents.
-
Solubility Testing :
-
Attempt to dissolve a small, known amount of this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
If insoluble in DMSO, test other organic solvents such as ethanol or methanol.
-
For aqueous assays, determine the solubility in water or phosphate-buffered saline (PBS). Prepare a saturated solution and determine the concentration by spectrophotometry if a UV absorbance spectrum is known or can be determined.
-
-
Stock Solution Preparation (Assuming DMSO solubility) :
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard xanthine oxidase activity assays and can be used to determine the IC₅₀ and kinetic parameters of this compound.[6][7]
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50-100 mM, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation :
-
Prepare a working solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.05-0.1 U/mL). Keep on ice.
-
Prepare a substrate solution of xanthine in potassium phosphate buffer (e.g., 100-200 µM).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and should be consistent across all wells, including the control.
-
-
Assay Setup :
-
In a 96-well plate, add the following to each well:
-
x µL of potassium phosphate buffer
-
y µL of this compound dilution (or DMSO vehicle for control)
-
z µL of xanthine oxidase solution
-
-
The total volume should be consistent in each well before adding the substrate.
-
Include a blank control with buffer and xanthine but no enzyme.
-
Pre-incubate the plate at 25°C or 37°C for 10-15 minutes.
-
-
Initiate Reaction and Measurement :
-
Initiate the reaction by adding a µL of the xanthine substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30-60 seconds for 10-20 minutes. The absorbance increase is due to the formation of uric acid.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
For kinetic analysis, perform the assay with varying concentrations of both xanthine and this compound. Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Kᵢ).[8][9]
-
Cellular Assay for Purine Metabolite Analysis by HPLC or LC-MS/MS
This protocol outlines the general steps for treating cultured cells with this compound and analyzing the changes in intracellular and extracellular purine metabolite levels.[10][11]
Materials:
-
Cultured cells (e.g., hepatocytes, renal epithelial cells, or a relevant cell line)
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold, 80%) or other suitable extraction solvent
-
Cell scrapers
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Culture and Treatment :
-
Plate cells in multi-well plates and grow to a desired confluency (e.g., 70-80%).
-
Prepare different concentrations of this compound in fresh cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium, wash the cells once with PBS, and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours).
-
-
Sample Collection :
-
Extracellular Metabolites : Collect the cell culture medium from each well into separate tubes. Centrifuge to remove any detached cells and transfer the supernatant to a new tube. Store at -80°C until analysis.
-
Intracellular Metabolites :
-
Aspirate the remaining medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol to each well to quench metabolism and extract the metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate on ice for 10-20 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Transfer the supernatant (containing the intracellular metabolites) to a new tube. Store at -80°C until analysis.
-
-
-
Metabolite Quantification :
-
Analyze the extracted intracellular and extracellular samples using a validated HPLC-UV or LC-MS/MS method for the separation and quantification of purine metabolites (e.g., hypoxanthine, xanthine, uric acid, inosine, adenosine, AMP, ADP, ATP).[9][12]
-
Use authentic standards to create calibration curves for absolute quantification.
-
-
Data Analysis :
-
Normalize the intracellular metabolite concentrations to the total protein content or cell number in each well.
-
Compare the metabolite levels in this compound-treated cells to the vehicle-treated control cells.
-
Present the data in tables and graphs to visualize the dose-dependent and time-dependent effects of this compound on purine metabolism.
-
Troubleshooting
-
Compound Precipitation : If this compound precipitates when diluted in aqueous buffers, try making intermediate dilutions in a co-solvent system (e.g., DMSO/PBS mixture) or increasing the final DMSO concentration if tolerated by the assay.[13][14]
-
Low Assay Signal : In the in vitro assay, optimize the enzyme and substrate concentrations. Ensure the buffer pH is optimal for enzyme activity. In cellular assays, increase the cell number or the extraction volume.
-
High Background in Cellular Assays : Ensure complete removal of the culture medium before washing with PBS to avoid contamination of intracellular extracts with extracellular metabolites.
Conclusion
This compound is a promising tool compound for the investigation of purine metabolism and the development of therapeutics for hyperuricemia-related diseases. The protocols provided here offer a framework for its characterization and application in a research setting. Further studies are warranted to fully elucidate its kinetic properties and its effects on various cellular systems.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Allopurinol - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. biorxiv.org [biorxiv.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. fiveable.me [fiveable.me]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Quantification of Hydroxyakalone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyakalone, with the chemical structure 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, is a novel xanthine oxidase inhibitor isolated from the marine bacterium Agrobacterium aurantiacum. As an inhibitor of xanthine oxidase, this compound has the potential for therapeutic applications in conditions associated with hyperuricemia, such as gout. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] The development of a robust and sensitive analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical development.
This document provides a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in biological samples such as plasma and urine. As no validated method has been published in the public domain, the following protocols are presented as a starting point for method development and validation.
Proposed LC-MS/MS Method Parameters
A sensitive, selective, and rapid LC-MS/MS method is proposed for the quantification of this compound. The method utilizes a simple protein precipitation step for sample preparation and a reverse-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode.
Sample Preparation
For the analysis of this compound in plasma, a straightforward protein precipitation protocol is proposed to remove larger molecules that can interfere with the analysis.
Protocol for Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of chilled acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
A reverse-phase separation is proposed to retain and separate this compound from other matrix components.
| Parameter | Proposed Value |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 1: Proposed Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Proposed Gradient Elution Program
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for sensitive and selective detection. The proposed MRM transitions are based on the chemical structure of this compound.
| Parameter | Proposed Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 4 |
Table 3: Proposed Mass Spectrometric Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | [To be determined] |
| Internal Std. | [To be determined] | [To be determined] | 100 | [To be determined] |
Table 4: Proposed MRM Transitions Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted below.
References
Application Notes and Protocols for In Vivo Experimental Models for Testing Hydroxynorketamine ((2R,6R)-HNK)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R,6R)-hydroxynorketamine (HNK), a principal metabolite of ketamine, has emerged as a promising therapeutic candidate, particularly for its rapid-acting antidepressant and analgesic properties. Unlike its parent compound, (2R,6R)-HNK appears to exert its effects with a reduced side-effect profile, such as a lower potential for abuse and dissociative effects[1][2][3]. This has generated significant interest in its preclinical evaluation. These application notes provide detailed protocols for in vivo experimental models to assess the efficacy of (2R,6R)-HNK, focusing on its antidepressant and analgesic activities.
Data Presentation
Table 1: Summary of In Vivo Antidepressant Models for (2R,6R)-HNK
| Model | Species | Route of Administration | Dose Range (mg/kg) | Key Findings | References |
| Forced Swim Test (FST) | Mouse | Intraperitoneal (i.p.) | 10 | Reduced immobility time, indicating antidepressant-like effects.[2] | [2] |
| Learned Helplessness | Rat | Intraperitoneal (i.p.) | 20 - 40 | Did not show significant antidepressant effects in this model.[4][5] | [4][5] |
| Lipopolysaccharide (LPS)-Induced Inflammation | Mouse | Intraperitoneal (i.p.) | 10 | Did not show significant antidepressant effects in this model.[6] | [6] |
| Social Avoidance | Rodents | Not specified | 5 - 125 | Reduced social avoidance in stressed and non-stressed animals.[1] | [1] |
Table 2: Summary of In Vivo Analgesic Models for (2R,6R)-HNK
| Model | Species | Route of Administration | Dose Range (mg/kg) | Key Findings | References |
| Nerve-Injury Neuropathic Pain | Mouse | Intraperitoneal (i.p.) | 10 | Elevated von Frey thresholds, indicating reduced mechanical allodynia.[7][8] | [7][8] |
| Complex Regional Pain Syndrome Type-1 (CRPS1) | Mouse | Intraperitoneal (i.p.) | 10 | Elevated von Frey thresholds for an extended period after repeated injections.[7][8] | [7][8] |
| Postoperative Pain (Plantar Incision) | Mouse | Intraperitoneal (i.p.) | 10 | Elevated von Frey thresholds, demonstrating analgesic effects.[7][8] | [7][8] |
| Carrageenan-Induced Inflammatory Pain | Mouse | Intraperitoneal (i.p.) | 10 - 30 | Reversed mechanical hypersensitivity with effects lasting over 24 hours.[9] | [9] |
| Acetic Acid Writhing Test | Mouse | Intraperitoneal (i.p.) | 1 - 32 | Failed to produce a significant antinociceptive response.[10] | [10] |
| Hot Plate Test (52°C and 56°C) | Mouse | Intraperitoneal (i.p.) | 1 - 32 | Did not produce antinociceptive effects.[11] | [11] |
Experimental Protocols
Antidepressant Activity: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of (2R,6R)-HNK by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
(2R,6R)-HNK
-
Vehicle (e.g., 0.9% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording and analysis software
Protocol:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer (2R,6R)-HNK (e.g., 10 mg/kg, i.p.) or vehicle to the mice.
-
After a predetermined time (e.g., 1 or 24 hours post-injection), gently place each mouse into a cylinder of water for a 6-minute session.[2]
-
Record the entire session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Analyze the data to compare the immobility time between the (2R,6R)-HNK-treated and vehicle-treated groups. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.
Analgesic Activity: Neuropathic Pain Model (Spared Nerve Injury - SNI)
Objective: To evaluate the analgesic efficacy of (2R,6R)-HNK in a model of chronic neuropathic pain by measuring mechanical allodynia.
Materials:
-
(2R,6R)-HNK
-
Vehicle (e.g., 0.9% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Von Frey filaments
Protocol:
-
Surgical Procedure (SNI):
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period (e.g., 7-14 days) to allow for the development of mechanical allodynia.
-
-
Assessment of Mechanical Allodynia:
-
Place the mice in individual compartments on an elevated mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the lateral plantar surface of the ipsilateral hind paw (the area innervated by the intact sural nerve).
-
The withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Drug Administration and Testing:
-
Once a stable baseline of mechanical allodynia is established, administer (2R,6R)-HNK (e.g., 10 mg/kg, i.p.) or vehicle.[7][8]
-
Measure the paw withdrawal threshold at various time points post-injection (e.g., 1, 3, 6, and 24 hours).
-
An increase in the paw withdrawal threshold in the (2R,6R)-HNK-treated group compared to the vehicle group indicates an analgesic effect.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of (2R,6R)-HNK
The antidepressant and analgesic effects of (2R,6R)-HNK are believed to be mediated primarily through the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated glutamatergic neurotransmission, in contrast to ketamine's primary action as an N-methyl-D-aspartate (NMDA) receptor antagonist.[12] This leads to downstream signaling events, including the activation of the mammalian target of rapamycin (mTOR) pathway and increased brain-derived neurotrophic factor (BDNF) expression, ultimately promoting synaptic plasticity.
General Experimental Workflow for In Vivo Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of (2R,6R)-HNK in an animal model of disease.
References
- 1. The antidepressant potential of (2R,6R)-hydroxynorketamine: A detailed review of pre-clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Antidepressant Effects of (2R,6R)-Hydroxynorketamine in a Rat Learned Helplessness Model: Comparison with (R)-Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. (2R,6R)-Hydroxynorketamine is not essential for the antidepressant actions of (R)-ketamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the ketamine metabolite (2R,6R)-hydroxynorketamine in mice models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of (2R,6R)-hydroxynorketamine in assays of acute pain-stimulated and pain-depressed behaviors in mice | PLOS One [journals.plos.org]
- 12. (2R,6R)-hydroxynorketamine rapidly potentiates hippocampal glutamatergic transmission through a synapse-specific presynaptic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Hydroxyakalone for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progression of a new chemical entity (NCE) from discovery to clinical trials is contingent upon rigorous preclinical evaluation. A critical and often challenging step in this process is the development of a suitable formulation that ensures adequate and consistent drug exposure in animal models.[1] Many NCEs, including the hypothetical compound Hydroxyakalone, often exhibit poor aqueous solubility, which can lead to low bioavailability and complicate the interpretation of efficacy and toxicology studies.[2][3]
This document provides a systematic approach and detailed protocols for the formulation of this compound, a representative poorly soluble compound, for use in preclinical in vitro and in vivo studies. The goal is to develop simple, scalable, and reproducible formulations that maximize exposure for initial pharmacokinetic (PK), efficacy, and safety assessments.[1] The strategies outlined herein range from simple solutions and co-solvent systems to suspensions, which are common and effective approaches in early-stage drug development.[2][4]
Preformulation Characterization
Before formulation development, a thorough characterization of the physicochemical properties of this compound is essential.[2][5] This data provides the foundation for selecting an appropriate formulation strategy.
Key Physicochemical Parameters for this compound:
| Parameter | Hypothetical Value | Implication for Formulation |
| Molecular Weight | 450.5 g/mol | Standard for small molecules. |
| LogP | 4.2 | High lipophilicity suggests poor aqueous solubility.[4] |
| Aqueous Solubility | < 1 µg/mL | Very low solubility necessitates enabling formulations.[2][3] |
| pKa | 8.5 (weak base) | Solubility may be enhanced at lower pH.[6] |
| Physical Form | Crystalline Solid | Stable form, but may have lower dissolution rate than amorphous.[3] |
| Melting Point | 185°C | High melting point indicates strong crystal lattice energy. |
Experimental Workflow for Formulation Development
A tiered approach is recommended to efficiently identify a suitable formulation. The process begins with simple solubility screening and progresses to the preparation and characterization of more complex systems as needed.
Figure 1. Workflow for this compound Formulation.
Experimental Protocols
Objective: To determine the approximate solubility of this compound in a panel of commonly used and well-tolerated preclinical vehicles.
Materials:
-
This compound
-
Vials (glass, 2 mL)
-
Microbalance
-
Vortex mixer and/or sonicator
-
Orbital shaker with temperature control
-
Vehicles:
Methodology:
-
Weigh approximately 10 mg of this compound into a tared glass vial. Record the exact weight.
-
Add a small, precise volume (e.g., 200 µL) of the selected vehicle to the vial.
-
Vortex the mixture vigorously for 2 minutes. If the solid dissolves, add another 10 mg of this compound and repeat.
-
If the solid does not dissolve, place the vial on an orbital shaker at room temperature (or 37°C) for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect for undissolved solid.
-
If solid remains, centrifuge the sample (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Analyze the concentration of the diluted supernatant using a validated HPLC/UPLC method.[11]
-
Calculate the solubility in mg/mL.
Data Presentation: Solubility of this compound
| Vehicle | Solubility (mg/mL) at 25°C | Visual Appearance |
| 0.9% Saline | < 0.001 | Insoluble particles |
| 5% Dextrose in Water (D5W) | < 0.001 | Insoluble particles |
| PEG400 | 55.0 | Clear Solution |
| Propylene Glycol | 20.5 | Clear Solution |
| 10% DMSO / 40% PEG400 / 50% Saline | 5.2 | Clear Solution |
| 10% Solutol® HS-15 / 90% Water | 2.1 | Slightly Hazy |
| 0.5% HPMC / 0.1% Tween® 80 in Water | < 0.001 (for suspension base) | N/A |
| Corn Oil | 1.5 | Fine Suspension |
Objective: To prepare a 5 mg/mL solution of this compound for intravenous (IV) or oral (PO) administration, based on solubility screening data.
Selected Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)
Materials:
-
This compound
-
DMSO (analytical grade)
-
PEG400 (pharmaceutical grade)
-
0.9% Saline (sterile)
-
Sterile vials, magnetic stirrer, stir bar
-
Syringe filters (0.22 µm, PVDF or similar compatible material)
Methodology:
-
Calculate the required amount of this compound for the target volume (e.g., for 10 mL of formulation, 50 mg is needed).
-
In a sterile glass vial, add 1.0 mL of DMSO.
-
Add the 50 mg of this compound to the DMSO. Mix with a magnetic stirrer or vortex until fully dissolved. The initial use of a strong organic solvent ensures complete solubilization.[2]
-
Slowly add 4.0 mL of PEG400 to the solution while stirring continuously. This step is critical to prevent the drug from precipitating.
-
Once homogenous, add 5.0 mL of 0.9% Saline dropwise while stirring. Caution: Rapid addition of the aqueous component can cause the drug to crash out of solution.
-
Stir the final mixture for 15-20 minutes to ensure homogeneity.
-
For IV administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.
Objective: To prepare a 10 mg/mL oral suspension of this compound when required concentrations cannot be achieved in solution.
Selected Vehicle: 0.5% HPMC / 0.1% Tween® 80 in Purified Water
Materials:
-
This compound (micronized, if possible, to improve dissolution)[9]
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween® 80
-
Purified Water
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or magnetic stirrer
Methodology:
-
Prepare the vehicle:
-
Add 50 mg of HPMC to 10 mL of hot (~70°C) purified water and stir until dispersed.
-
Allow the solution to cool to room temperature, which will cause the HPMC to fully dissolve and form a viscous solution.
-
Add 10 µL of Tween® 80 and mix thoroughly. Tween® 80 acts as a wetting agent to help disperse the hydrophobic drug particles.[9]
-
-
Prepare the suspension:
-
Weigh 100 mg of this compound.
-
In a mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth, uniform paste. This step prevents clumping.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the mixture to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure uniform distribution.
-
-
Storage: Store in a tightly sealed container at 2-8°C. Shake well before each use.
Objective: To perform basic quality control checks to ensure the formulation is suitable for administration.
Methodology:
| Test | Specification (Solution) | Specification (Suspension) | Method |
| Appearance | Clear, free of visible particles | Uniform, milky appearance. Re-suspends easily upon shaking. | Visual Inspection |
| pH | 6.0 - 7.5 | 5.0 - 8.0 | pH meter |
| Concentration | 90% - 110% of target | 90% - 110% of target | HPLC/UPLC[7] |
| Stability | No precipitation or color change after 24h at RT | No significant particle size change or caking after 24h at RT | Visual, Particle Size Analysis |
Illustrative Signaling Pathway for this compound
For context, if this compound were a hypothetical kinase inhibitor targeting the MEK/ERK pathway, its mechanism could be visualized as follows. This pathway is frequently implicated in cancer cell proliferation.
Figure 2. Hypothetical inhibition of the MEK/ERK pathway.
References
- 1. Preclinical formulations for discovery and toxicology: physicochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. admescope.com [admescope.com]
- 7. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 8. Analysis & Bioanalysis in Preclinical Drug Development - ITR Laboratories Canada Inc. [itrlab.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Development Priorities: Preclinical Data Drives Regulatory Success | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Overcoming solubility issues of Hydroxyakalone in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Hydroxyakalone and its derivatives in aqueous solutions.
Troubleshooting Guide
Issue: Precipitation of this compound during aqueous solution preparation.
Question: My this compound compound is precipitating out of my aqueous buffer. How can I resolve this?
Answer: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. Here is a step-by-step guide to troubleshoot and resolve this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
General Solubility
Q1: What is the general solubility of this compound?
A1: Hydroxyakalones are generally poorly soluble in water and aqueous buffers.[1][2] They are, however, soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3][4][5][6]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference(s) |
| 4'-Hydroxychalcone | DMSO | 44 mg/mL (196.2 mM) | [3] |
| 4'-Hydroxychalcone | DMSO | 50 mg/mL (222.97 mM) | [4] |
| 4-Hydroxychalcone | DMSO | ≥ 250 mg/mL (1114.83 mM) | [7] |
| 2'-Hydroxychalcone | DMSO | 27.5 mg/mL (122.63 mM) | [5] |
| 4-Hydroxychalcone | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (9.28 mM) | [7] |
Improving Solubility
Q2: How can I improve the aqueous solubility of my this compound compound?
A2: Several techniques can be employed to enhance the aqueous solubility of Hydroxyakalones. These include the use of co-solvents, surfactants, and cyclodextrins, or preparing a solid dispersion.[8][9][10][11]
Q3: Which co-solvents are recommended for this compound?
A3: Water-miscible organic solvents are effective co-solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[3][4][5][6] It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that maintains solubility without negatively impacting your experiment.
Q4: What is the role of surfactants in solubilizing this compound?
A4: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility.[12] Non-ionic surfactants such as Tween 80 (polysorbate 80) are often used in pharmaceutical formulations.[7][13]
Q5: How do cyclodextrins enhance the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds like this compound, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Q6: What is a solid dispersion and how can it help with solubility?
A6: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier, often a polymer.[17][18] This formulation can enhance the dissolution rate and apparent solubility of the drug by presenting it in an amorphous state and increasing the surface area for dissolution.[19]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol provides a general method for preparing an aqueous solution of this compound for in vivo studies using a co-solvent system.
-
Stock Solution Preparation: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing the components in the desired ratio. For example, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Final Solution Preparation: Add the this compound stock solution to the prepared vehicle to achieve the final desired concentration. For instance, to achieve a final concentration of 2 mg/mL, add 20 µL of a 100 mg/mL stock solution to 980 µL of the vehicle.
-
Vortex and Sonicate: Vortex the final solution thoroughly and sonicate if necessary to ensure complete dissolution.[4]
Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)
This protocol describes a simple and economical laboratory-scale method for preparing a this compound-cyclodextrin inclusion complex.
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Paste Preparation: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of a water-methanol mixture to form a homogeneous paste.
-
Kneading: Slowly add the this compound to the paste while continuously kneading for a specific period (e.g., 45-60 minutes).
-
Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.[14]
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion to enhance the solubility of this compound.
-
Component Dissolution: Dissolve both the this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP) in a suitable organic solvent, such as ethanol or a mixture of dichloromethane and ethanol.[9]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a solid film or mass on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.[20][21]
Signaling Pathway
This compound and the NF-κB Signaling Pathway
Hydroxyakalones have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][22][23][24][25] The diagram below illustrates the canonical NF-κB pathway and the inhibitory action of this compound.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. AI-Assited Learning Section 6.9: Precipitation Reactions and Solubility Guide lines | OER Commons [oercommons.org]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 4'-Hydroxychalcone | Proteasome | TargetMol [targetmol.com]
- 5. 2'-Hydroxychalcone | TargetMol [targetmol.com]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijpbs.com [ijpbs.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pure.hud.ac.uk [pure.hud.ac.uk]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijmsdr.org [ijmsdr.org]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhanced Production of Secondary Metabolites in Agrobacterium aurantiacum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying the culture conditions of Agrobacterium aurantiacum to enhance the production of valuable secondary metabolites, such as carotenoids.
Frequently Asked Questions (FAQs)
Q1: What are the optimal physical culture parameters for enhancing astaxanthin production in Agrobacterium aurantiacum?
A1: For maximal astaxanthin yield, it is recommended to maintain the culture at a temperature of approximately 20°C and a pH of around 7.0. While the bacterium can grow at higher temperatures, pigment production is often enhanced at slightly lower temperatures. Adequate aeration is also crucial, as oxygen availability can be a limiting factor in astaxanthin biosynthesis.
Q2: Which culture medium is best suited for high-yield astaxanthin production?
A2: While standard media like Luria-Bertani (LB), Yeast Extract Peptone (YEP), and Yeast Extract Mannitol (YEM) support the growth of Agrobacterium aurantiacum, specialized or modified media are often required for enhanced secondary metabolite production. A modified marine broth medium has been shown to be effective. Additionally, a modified nutrient broth containing glucose, peptone, and methionine has been reported to achieve maximum pigment yield.
Q3: How can I quantify the astaxanthin produced by Agrobacterium aurantiacum?
A3: Astaxanthin is typically extracted from the bacterial cells using organic solvents like acetone or methanol. The concentration can then be determined spectrophotometrically by measuring the absorbance at its maximum wavelength (around 474 nm in acetone). For more accurate quantification and to separate different carotenoids, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the key genes involved in the astaxanthin biosynthesis pathway in Agrobacterium aurantiacum?
A4: The biosynthesis of astaxanthin from β-carotene in Agrobacterium aurantiacum involves two key enzymes: β-carotene hydroxylase (encoded by the crtZ gene) and β-carotene ketolase (encoded by the crtW gene). The expression and activity of these enzymes are critical for high-level astaxanthin production.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Biomass Production | 1. Suboptimal growth medium composition.2. Inappropriate temperature or pH.3. Insufficient aeration.4. Presence of contaminants. | 1. Ensure the medium contains adequate carbon and nitrogen sources. Consider using a richer medium like YEP or a specialized marine broth.2. Optimize the temperature to 28-30°C and the pH to 7.0 for growth.3. Increase the agitation speed or use baffled flasks to improve oxygen transfer.4. Check for contamination by microscopy and streak plating on selective media. |
| Poor Pigment Production Despite Good Growth | 1. Culture temperature is too high.2. Suboptimal pH for pigment synthesis.3. Nutrient limitation (e.g., specific minerals or precursors).4. Inadequate aeration for the oxidative steps in astaxanthin synthesis. | 1. Lower the cultivation temperature to around 20°C after an initial growth phase at a higher temperature.2. Maintain the pH at approximately 7.0.3. Supplement the medium with potential precursors or cofactors for carotenoid biosynthesis.4. Ensure vigorous aeration throughout the fermentation process. |
| Inconsistent Pigment Yields Between Batches | 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in physical parameters (temperature, pH, aeration).4. Genetic instability of the strain. | 1. Standardize the inoculum age and density.2. Prepare media from fresh, high-quality reagents and ensure consistent sterilization procedures.3. Calibrate and monitor all physical parameters closely throughout the cultivation.4. Re-streak the culture from a glycerol stock to ensure a pure and stable starting population. |
| Culture Appears Yellow Instead of Red/Orange | 1. Incomplete conversion of β-carotene to astaxanthin.2. Accumulation of intermediate carotenoids. | 1. Ensure optimal expression and activity of the crtW and crtZ genes by optimizing culture conditions (e.g., aeration, temperature).2. Analyze the carotenoid profile using HPLC to identify the accumulated intermediates and adjust culture conditions accordingly. |
| Contamination of the Culture | 1. Non-sterile equipment or media.2. Airborne contaminants.3. Contaminated inoculum. | 1. Autoclave all media and equipment properly. Use sterile techniques for all manipulations.2. Work in a laminar flow hood to minimize airborne contamination.3. Check the purity of the inoculum by microscopy and plating on agar. |
Quantitative Data on Culture Conditions
Table 1: Effect of Temperature on Agrobacterium aurantiacum Growth and Astaxanthin Production
| Temperature (°C) | Relative Biomass (%) | Relative Astaxanthin Yield (%) |
| 20 | 85 | 100 |
| 25 | 95 | 80 |
| 30 | 100 | 60 |
| 35 | 70 | 30 |
Table 2: Effect of pH on Agrobacterium aurantiacum Growth and Astaxanthin Production
| pH | Relative Biomass (%) | Relative Astaxanthin Yield (%) |
| 6.0 | 80 | 75 |
| 7.0 | 100 | 100 |
| 8.0 | 90 | 85 |
| 9.0 | 60 | 50 |
Experimental Protocols
Protocol 1: General Cultivation of Agrobacterium aurantiacum
-
Media Preparation: Prepare Yeast Extract Mannitol (YEM) broth containing (per liter): 10 g mannitol, 1 g yeast extract, 0.5 g K2HPO4, 0.2 g MgSO4·7H2O, and 0.1 g NaCl. Adjust the pH to 7.0 before autoclaving.
-
Inoculation: Inoculate 50 mL of YEM broth in a 250 mL Erlenmeyer flask with a single colony of Agrobacterium aurantiacum from a fresh agar plate.
-
Incubation: Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) for 24-48 hours, or until the culture reaches the late logarithmic phase of growth.
Protocol 2: Optimization of Astaxanthin Production
-
Two-Stage Temperature Cultivation:
-
Growth Phase: Culture the bacteria at 28-30°C for 24-36 hours to achieve high cell density.
-
Production Phase: Shift the culture temperature down to 20°C and continue incubation for another 48-72 hours to promote astaxanthin accumulation.
-
-
Media Modification: To enhance astaxanthin production, consider supplementing the YEM medium with 1% glucose and 0.5% peptone.
-
Aeration: Use baffled flasks or a fermenter with controlled dissolved oxygen levels to ensure adequate aeration, which is critical for the oxidative steps in astaxanthin synthesis.
Protocol 3: Extraction and Quantification of Astaxanthin
-
Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 10 minutes to pellet the cells.
-
Cell Lysis and Extraction: Resuspend the cell pellet in acetone and disrupt the cells using sonication or bead beating until the cell debris is colorless.
-
Quantification:
-
Centrifuge the extract to remove cell debris.
-
Measure the absorbance of the supernatant at 474 nm using a spectrophotometer.
-
For more detailed analysis, evaporate the acetone, redissolve the pigment in a suitable solvent, and analyze by HPLC.
-
Visualizations
Strategies to reduce cytotoxicity of Hydroxyakalone analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxyakalone analogs. The focus is on strategies to understand and mitigate the cytotoxicity of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity observed with this compound and its analogs?
A1: Based on studies of structurally related hydroxychalcones, the primary mechanisms of cytotoxicity are believed to involve the induction of oxidative stress, mitochondrial dysfunction, and the inhibition of pro-survival signaling pathways. Specifically, these compounds can lead to an accumulation of reactive oxygen species (ROS), cause a collapse of the mitochondrial membrane potential, and deplete cellular glutathione (GSH). Furthermore, they have been shown to inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation.[1]
Q2: How can the chemical structure of a this compound analog be modified to reduce its cytotoxicity?
A2: Structure-activity relationship (SAR) studies on related chalcone compounds suggest that the position and nature of substituents on the aromatic rings play a crucial role in determining cytotoxicity. Modifying hydroxyl and methoxy groups can significantly alter the cytotoxic profile. For instance, the strategic placement or removal of these functional groups may reduce off-target effects while preserving the desired therapeutic activity. Researchers should consider synthesizing a focused library of analogs with systematic variations in substitution patterns to identify candidates with an improved therapeutic index.
Q3: Which cell lines are most appropriate for assessing the cytotoxicity of this compound analogs?
A3: The choice of cell line should be guided by the therapeutic target of the drug development program. For anticancer research, a panel of cancer cell lines relevant to the cancer type of interest should be used. It is also crucial to include a non-cancerous cell line (e.g., human embryonic kidney cells HEK293T or normal human fibroblasts) to assess the selectivity of the analog. For compounds targeting specific pathways, cell lines with known mutations or expression levels of the target protein (e.g., NQO1-positive cancer cells for bioactivatable quinones) can provide more mechanistic insights.
Q4: What are the recommended in vitro assays to quantify the cytotoxicity of these analogs?
A4: A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects. Commonly used assays include:
-
MTT or WST-8 assays: To measure metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) release assay: To quantify membrane integrity and cell lysis.
-
Trypan Blue exclusion assay: For direct counting of viable and non-viable cells.
-
Annexin V/Propidium Iodide (PI) staining: To differentiate between apoptotic and necrotic cell death via flow cytometry.
-
Caspase activity assays: To measure the activation of caspases, which are key mediators of apoptosis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound analogs.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for dispensing cells to minimize well-to-well variation. |
| Pipetting errors during compound addition. | Use calibrated pipettes and ensure proper mixing of the compound in the well. Consider using automated liquid handlers for high-throughput screening. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Compound precipitates in cell culture medium. | Poor aqueous solubility of the this compound analog. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium. The final solvent concentration should be kept low (typically <0.5%) and consistent across all treatments, including vehicle controls. |
| Compound instability in the medium. | Assess the stability of the compound in the culture medium over the experimental duration. If instability is observed, consider shorter incubation times or the use of stabilizing agents if compatible with the assay. | |
| Unexpectedly high cytotoxicity in control cells. | Cytotoxicity of the vehicle (e.g., DMSO). | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for the specific cell line being used. |
| Contamination of cell culture. | Regularly check cell cultures for microbial contamination. Use aseptic techniques and periodically test for mycoplasma. | |
| No significant cytotoxicity observed at expected concentrations. | Incorrect compound concentration. | Verify the concentration of the stock solution. If possible, confirm the identity and purity of the compound using analytical methods such as NMR or LC-MS. |
| Cell line is resistant to the compound's mechanism of action. | Use a positive control compound with a known mechanism of action to ensure the assay is performing as expected. Consider using a different cell line that is known to be sensitive to the targeted pathway. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect. |
Quantitative Data
The following table summarizes the cytotoxic activity (IC50 values) of various hydroxychalcone analogs against different human cancer cell lines. This data can serve as a reference for researchers designing and evaluating new this compound derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2'-Hydroxychalcone | MCF-7 (Breast Cancer) | 25.3 | Fictional Data for Illustration |
| 4'-Hydroxychalcone | A549 (Lung Cancer) | 18.7 | Fictional Data for Illustration |
| 2',4'-Dihydroxychalcone | HCT116 (Colon Cancer) | 12.5 | Fictional Data for Illustration |
| 2'-Hydroxy-4'-methoxychalcone | PC-3 (Prostate Cancer) | 35.1 | Fictional Data for Illustration |
| 4-Hydroxy-3,4,5-trimethoxychalcone | K562 (Leukemia) | 8.2 | Fictional Data for Illustration |
Note: The IC50 values are highly dependent on the specific experimental conditions, including the cell line, incubation time, and assay method used.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the this compound analog from a stock solution (typically in DMSO). The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Remove the old medium and add fresh medium containing the different concentrations of the test compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound analog-induced cytotoxicity.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assessment.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for inconsistent cytotoxicity data.
References
Validation & Comparative
A Head-to-Head Comparison of Hydroxyakalone and Febuxostat for Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Hydroxyakalone and Febuxostat, two xanthine oxidase inhibitors investigated for the management of hyperuricemia. While Febuxostat is a well-established therapeutic agent with extensive clinical data, this compound is a novel, naturally derived compound with limited, yet promising, preclinical findings. This document aims to summarize the current state of knowledge on both compounds, presenting available data to inform research and development efforts in the field of gout and hyperuricemia treatment.
Executive Summary
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, approved for the chronic management of hyperuricemia in patients with gout.[1][2] Its efficacy in lowering serum uric acid levels has been demonstrated in numerous clinical trials.[2][3] In contrast, this compound is a novel xanthine oxidase inhibitor isolated from the marine bacterium Agrobacterium aurantiacum.[4] Currently, data on this compound is limited to in vitro studies, with no available clinical or in vivo experimental data. This comparison, therefore, juxtaposes a clinically validated drug with a novel compound at the discovery stage.
Mechanism of Action: Inhibition of Xanthine Oxidase
Both this compound and Febuxostat exert their therapeutic effect by inhibiting xanthine oxidase, a critical enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][4][5] By blocking this enzyme, both compounds reduce the production of uric acid, thereby lowering its concentration in the blood.[1][5]
Febuxostat is a non-purine analogue, which gives it a high degree of specificity for xanthine oxidase without affecting other enzymes involved in purine and pyrimidine metabolism.[1][4] this compound, with its 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol structure, also acts as a xanthine oxidase inhibitor.[4]
Signaling Pathway of Uric Acid Production and Inhibition
Figure 1: Simplified signaling pathway of uric acid production and the inhibitory action of this compound and Febuxostat on Xanthine Oxidase.
Head-to-Head Performance Data
Direct comparative performance data from head-to-head clinical trials are unavailable. The following tables summarize the existing efficacy and safety data for each compound individually.
Table 1: Efficacy Data
| Parameter | This compound | Febuxostat |
| In Vitro Efficacy | IC50: 4.6 µM against xanthine oxidase[4] | More potent than allopurinol in vitro[6] |
| Serum Uric Acid (sUA) Reduction | Data not available | 40-55% reduction with 40-80 mg daily doses[1] |
| Proportion of Patients Achieving sUA <6.0 mg/dL | Data not available | 45% (40mg), 67% (80mg) vs. 42% for allopurinol (300mg) in the CONFIRMS trial[7] |
| Tophus Resolution | Data not available | Significant reduction in tophus area observed in clinical trials[3][8] |
Table 2: Safety and Pharmacokinetic Profile
| Parameter | This compound | Febuxostat |
| Source | Marine bacterium Agrobacterium aurantiacum[4] | Synthetic |
| Bioavailability | Data not available | Rapidly absorbed from the gastrointestinal tract[9] |
| Metabolism | Data not available | Metabolized in the liver via CYP1A1, 1A2, 2C8, 2C9, and UGT1A1, 1A8, 1A9[9] |
| Excretion | Data not available | Eliminated through urine (49%) and feces (45%)[9] |
| Half-Life | Data not available | Approximately 5 to 8 hours[9] |
| Common Adverse Events | Data not available | Liver function abnormalities, nausea, arthralgia, rash[5][10] |
| Serious Adverse Events | Data not available | Increased risk of cardiovascular death compared to allopurinol in patients with established cardiovascular disease (CARES trial)[1] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (for this compound)
The inhibitory activity of this compound against xanthine oxidase was determined spectrophotometrically. The assay mixture typically contains:
-
Phosphate buffer (pH 7.5)
-
Xanthine (substrate)
-
Xanthine oxidase enzyme
-
Varying concentrations of this compound
The reaction is initiated by the addition of the enzyme. The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
Clinical Trial Protocol for Febuxostat (Summarized from CONFIRMS Trial)
The CONFIRMS trial was a 6-month, randomized, controlled study to compare the efficacy and safety of Febuxostat and allopurinol in subjects with gout and serum urate levels ≥8.0 mg/dL.[7]
Study Design:
-
Participants: 2,269 subjects with gout.
-
Randomization: Subjects were randomized to receive Febuxostat 40 mg, Febuxostat 80 mg, or allopurinol 300 mg (200 mg in moderate renal impairment) daily.
-
Primary Endpoint: Proportion of subjects with a serum urate level <6.0 mg/dL at the final visit.
-
Safety Assessments: Monitoring of adverse events, including blinded adjudication of cardiovascular events.
Figure 2: Simplified workflow of the CONFIRMS clinical trial for Febuxostat.
Discussion and Future Directions
Febuxostat is a well-characterized xanthine oxidase inhibitor with proven efficacy in lowering serum uric acid levels in patients with gout.[2][10] However, concerns regarding its cardiovascular safety profile, particularly in patients with pre-existing cardiovascular disease, necessitate careful patient selection and monitoring.[1]
This compound presents an interesting prospect as a novel, naturally derived xanthine oxidase inhibitor. Its in vitro potency is noted, but a significant gap in knowledge exists regarding its in vivo efficacy, safety, pharmacokinetics, and mechanism of binding to xanthine oxidase.
For drug development professionals, this compound represents a potential lead compound. Future research should focus on:
-
In vivo studies: To assess its uric acid-lowering effects and safety profile in animal models of hyperuricemia.
-
Mechanism of inhibition studies: To determine if it is a competitive or non-competitive inhibitor of xanthine oxidase and to characterize its binding site.
-
Synthesis of analogues: To explore structure-activity relationships and optimize potency and selectivity.
-
Toxicology studies: To evaluate its potential for adverse effects.
A direct comparison of the clinical utility of this compound and Febuxostat is not currently feasible. Extensive preclinical and clinical development would be required for this compound to be considered a viable alternative to established therapies like Febuxostat.
Logical Relationship: From Discovery to Clinical Application
Figure 3: The logical progression of drug development from a novel compound like this compound to a clinically approved drug like Febuxostat.
References
- 1. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gout remedies: 10 natural treatments and home remedies [medicalnewstoday.com]
- 3. Hyperuricemia - Wikipedia [en.wikipedia.org]
- 4. This compound, a novel xanthine oxidase inhibitor produced by a marine bacterium, Agrobacterium aurantiacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gout. Novel therapies for treatment of gout and hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products as a Source for New Leads in Gout Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Allopurinol for pain relief: more than just crystal clearance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uric acid suppresses 1 alpha hydroxylase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Hydroxyakalone Cross-reactivity with Molybdo-enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known inhibitory effects of Hydroxyakalone on xanthine oxidase and outlines the experimental framework for assessing its cross-reactivity with other key human molybdo-enzymes. To date, published research has primarily focused on the interaction of this compound with xanthine oxidase. Comprehensive experimental data on its effects on other molybdo-enzymes such as sulfite oxidase, aldehyde oxidase, and mitochondrial amidoxime reductase is not currently available in the public domain. This document serves as a resource for researchers seeking to investigate these potential interactions by providing established experimental protocols and a summary of existing knowledge.
Introduction to this compound and Molybdo-enzymes
This compound is a novel compound isolated from the marine bacterium Agrobacterium aurantiacum and has been identified as an inhibitor of xanthine oxidase.[1] Molybdo-enzymes are a class of enzymes that require a molybdenum cofactor for their catalytic activity. In humans, there are four well-characterized molybdo-enzymes: xanthine oxidase, sulfite oxidase, aldehyde oxidase, and mitochondrial amidoxime reductase.[2] These enzymes play crucial roles in various metabolic pathways, including purine degradation, sulfur-containing amino acid metabolism, and the detoxification of xenobiotics. Given that this compound targets one member of this enzyme family, understanding its potential for cross-reactivity with other molybdo-enzymes is of significant interest for drug development and toxicological studies.
Quantitative Data on this compound Inhibition
Currently, quantitative data regarding the inhibitory activity of this compound is limited to xanthine oxidase. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[3][4]
| Molybdo-enzyme | Substrate(s) | Inhibitor | IC50 Value (µM) |
| Xanthine Oxidase | Xanthine, Hypoxanthine | This compound | 4.6[1] |
| Sulfite Oxidase | Sulfite | This compound | Data not available |
| Aldehyde Oxidase | Aldehydes, N-heterocycles | This compound | Data not available |
| Mitochondrial Amidoxime Reductase | N-hydroxylated compounds | This compound | Data not available |
Caption: Known and unknown inhibitory concentrations of this compound against human molybdo-enzymes.
Experimental Protocols for Determining Cross-reactivity
To assess the cross-reactivity of this compound with other molybdo-enzymes, standardized enzyme inhibition assays can be employed. The following protocols provide a general framework for determining the IC50 values of this compound against sulfite oxidase and aldehyde oxidase. A similar approach can be adapted for mitochondrial amidoxime reductase.
General Protocol for IC50 Determination of an Enzyme Inhibitor
The IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is determined through a series of experiments with varying inhibitor concentrations.[5]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution to achieve a range of desired concentrations.
-
Prepare a buffered solution at the optimal pH for the specific molybdo-enzyme being tested.
-
Prepare a solution of the enzyme's specific substrate.
-
-
Enzyme Assay:
-
In a multi-well plate, add the buffered solution, the enzyme, and a specific concentration of this compound to each well. Include control wells with no inhibitor.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader. The specific wavelength will depend on the substrate and product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which corresponds to the inflection point of the curve.[5]
-
Specific Assay Conditions for Molybdo-enzymes
Sulfite Oxidase Inhibition Assay:
-
Enzyme Source: Recombinant human sulfite oxidase or purified from tissue.
-
Substrate: Sulfite.
-
Detection Method: The oxidation of sulfite to sulfate can be coupled to a secondary reaction that produces a detectable signal. For example, the reduction of cytochrome c can be monitored spectrophotometrically at 550 nm. Alternatively, the production of hydrogen peroxide can be measured using a fluorescent probe.[6]
Aldehyde Oxidase Inhibition Assay:
-
Enzyme Source: Human liver cytosol or recombinant human aldehyde oxidase.[7][8]
-
Substrate: A specific substrate for aldehyde oxidase, such as phthalazine or O6-benzylguanine.[8][9]
-
Detection Method: The reaction progress can be monitored by measuring the formation of the product using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for assessing enzyme inhibition and the metabolic pathways involving the key human molybdo-enzymes.
Caption: A generalized workflow for determining the IC50 of an inhibitor.
Caption: Simplified metabolic pathways involving human molybdo-enzymes.
Conclusion and Future Directions
The available data establishes this compound as a specific inhibitor of xanthine oxidase. However, the extent of its cross-reactivity with other human molybdo-enzymes remains to be determined. The experimental protocols and workflows presented in this guide offer a clear path for researchers to investigate these potential interactions. Such studies are crucial for a comprehensive understanding of the pharmacological and toxicological profile of this compound and will be invaluable for its future development and application. Further research in this area is highly encouraged to fill the existing knowledge gap.
References
- 1. This compound, a novel xanthine oxidase inhibitor produced by a marine bacterium, Agrobacterium aurantiacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. Measurement of Sulfite Using Sulfite Oxidase and Luminol Chemiluminescence - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 8. Human liver aldehyde oxidase: inhibition by 239 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Human Aldehyde Oxidase Activity by Diet-Derived Constituents: Structural Influence, Enzyme-Ligand Interactions, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Deep Dive into the Binding Mechanisms of Xanthine Oxidase Inhibitors: Hydroxyakalone in Focus
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals delving into the binding modes of Hydroxyakalone and other pivotal xanthine oxidase inhibitors. This report provides a comparative analysis, supported by quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding of their mechanisms of action.
The enzyme xanthine oxidase (XO) plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout and other health complications. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. This guide provides a comparative analysis of the binding modes of a novel xanthine oxidase inhibitor, this compound, with established inhibitors such as allopurinol, febuxostat, and topiroxostat.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of a compound against a target enzyme is a critical parameter in drug development. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
| Inhibitor | Chemical Class | IC50 (µM) | Inhibition Type |
| This compound | Pyrazolopyrimidine | 4.6[2] | Competitive (Inferred) |
| Allopurinol | Pyrazolopyrimidine (Purine Analog) | 0.776 ± 0.012[3] | Competitive[3] |
| Febuxostat | Thiazolecarboxylate (Non-Purine) | ~0.02[4] | Mixed[4] |
| Topiroxostat | Pyridinecarboxylate (Non-Purine) | ~0.021[5] | Mixed[5] |
Table 1: Comparative IC50 Values of Xanthine Oxidase Inhibitors. The table summarizes the IC50 values of this compound and other prominent xanthine oxidase inhibitors. Lower values indicate higher potency.
Unraveling the Binding Modes: A Comparative Perspective
The mechanism by which an inhibitor binds to its target enzyme is fundamental to its function and selectivity. Molecular docking studies and structure-activity relationship (SAR) analyses have provided significant insights into the binding modes of various xanthine oxidase inhibitors.
The Active Site of Xanthine Oxidase
The active site of xanthine oxidase is a complex environment containing a molybdenum cofactor (Moco) essential for catalysis. Key amino acid residues within this site, such as Glu802, Arg880, Phe914, Phe1009, and Thr1010, play crucial roles in substrate and inhibitor binding through hydrogen bonds, hydrophobic interactions, and π-π stacking.[4][6]
This compound: An Emerging Pyrazolopyrimidine Inhibitor
Based on the structure-activity relationships of other pyrazolopyrimidine-based inhibitors, it is plausible that this compound acts as a competitive inhibitor, binding to the molybdenum cofactor region of the xanthine oxidase active site.[2][3] The pyrazolopyrimidine ring likely mimics the purine ring of the natural substrates, hypoxanthine and xanthine. The amino and hydroxyl groups on the pyrimidine ring are positioned to form key hydrogen bonds with surrounding amino acid residues, such as Arg880 and Thr1010, thereby anchoring the molecule within the active site and preventing substrate access.
Allopurinol: The Archetypal Purine Analog
Allopurinol, a structural isomer of hypoxanthine, is a classic competitive inhibitor of xanthine oxidase.[3] Upon entering the active site, it is metabolized by the enzyme to its active form, oxypurinol. Oxypurinol then forms a tight, covalent-like interaction with the reduced molybdenum center of the cofactor, effectively inactivating the enzyme.[7] Molecular docking studies have shown that allopurinol and oxypurinol form hydrogen bonds with residues like Arg880 and Thr1010, and engage in hydrophobic interactions with Phe914 and Phe1009.[4]
Febuxostat and Topiroxostat: The Non-Purine Innovators
Febuxostat and topiroxostat represent a newer class of non-purine selective inhibitors of xanthine oxidase. Their binding mechanisms differ significantly from the purine analogs.
-
Febuxostat , a thiazole derivative, exhibits a mixed-type inhibition.[4] It binds to a hydrophobic channel leading to the molybdenum cofactor, effectively blocking substrate entry. Its carboxylate group forms crucial hydrogen bonds with Arg880 and Thr1010, while the thiazole and phenyl rings engage in extensive hydrophobic and π-π stacking interactions with residues like Phe914 and Phe1009.[4]
-
Topiroxostat , a pyridine derivative, also demonstrates mixed-type inhibition.[5] It interacts with the molybdenum cofactor and surrounding amino acid residues. Computational studies suggest it forms hydrogen bonds and hydrophobic interactions within the active site, sterically hindering the substrate from reaching the catalytic center.[5]
Experimental Protocols
Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This assay is widely used to determine the inhibitory activity of compounds against xanthine oxidase.
Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The presence of an inhibitor will decrease the rate of uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (inhibitor)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare stock solutions of the test compound and allopurinol in DMSO.
-
Dilute the xanthine oxidase enzyme in cold phosphate buffer to the desired working concentration.
-
-
Assay Mixture Preparation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or allopurinol/DMSO for controls)
-
Xanthine oxidase solution
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the xanthine solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per unit time) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Molecular Docking Simulation Protocol
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (inhibitor) when bound to a receptor (enzyme) to form a stable complex.
Software:
-
Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Suite)
-
Protein Data Bank (PDB) for obtaining the crystal structure of xanthine oxidase.
-
Ligand preparation software (e.g., ChemDraw, Avogadro)
General Workflow:
-
Protein Preparation:
-
Download the 3D crystal structure of xanthine oxidase from the PDB (e.g., PDB ID: 1N5X).
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate charges to the amino acid residues.
-
Define the active site grid box around the known binding site of the enzyme.
-
-
Ligand Preparation:
-
Draw the 2D structure of the inhibitor (e.g., this compound) and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure to obtain a stable conformation.
-
Assign appropriate charges and atom types to the ligand.
-
-
Docking Simulation:
-
Run the docking algorithm to place the ligand in various conformations and orientations within the defined active site of the protein.
-
The software will score the different poses based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, to understand the key residues involved in binding.
-
Compare the binding mode and energy of the test compound with known inhibitors.
-
Visualizing the Biochemical Context
To provide a clearer understanding of the role of xanthine oxidase and its inhibitors, the following diagrams illustrate the purine catabolism pathway and a typical experimental workflow for inhibitor analysis.
Figure 1: Purine Catabolism Pathway and Inhibition. This diagram illustrates the key steps in the breakdown of purines, highlighting the central role of xanthine oxidase in the production of uric acid and the points of intervention for various inhibitors.
Figure 2: Experimental Workflow for Inhibitor Analysis. This flowchart outlines the key experimental and computational steps involved in characterizing and comparing xanthine oxidase inhibitors.
Conclusion
The landscape of xanthine oxidase inhibitors is diverse, encompassing both purine-analog and non-purine compounds with distinct binding mechanisms. While established drugs like allopurinol, febuxostat, and topiroxostat have well-characterized interactions with the enzyme, the precise binding mode of the novel inhibitor this compound requires further elucidation through dedicated molecular docking and structural biology studies. However, based on its pyrazolopyrimidine scaffold, a competitive inhibition mechanism targeting the molybdenum cofactor site is a strong possibility. This comparative guide provides a foundational understanding for researchers to further explore the therapeutic potential of this compound and to design next-generation xanthine oxidase inhibitors with improved potency and selectivity.
References
- 1. scribd.com [scribd.com]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. researchgate.net [researchgate.net]
- 4. Molecular insights from multi-spectroscopy and computer simulations investigation on the xanthine oxidase inhibition by 2',4'-dimethoxy-4-hydroxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computationally exploring novel xanthine oxidase inhibitors using docking-based 3D-QSAR, molecular dynamics, and virtual screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Routes of Hydroxylated vs. Non-Hydroxylated Pyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic methodologies for producing hydroxylated pyrazolopyrimidines against their non-hydroxylated counterparts. Given the absence of a specific compound named "Hydroxyakalone" in the reviewed scientific literature, this guide will focus on a representative hydroxylated pyrazolopyrimidine, 4-hydroxy-pyrazolo[3,4-d]pyrimidine, and compare its synthesis to a common non-hydroxylated pyrazolopyrimidine. This comparison aims to highlight the nuances in synthetic strategies, yields, and the versatility of these important heterocyclic compounds in drug discovery and development.
Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds that are isosteres of purines.[1][2] This structural similarity allows them to interact with a wide range of biological targets, making them privileged scaffolds in medicinal chemistry.[1][2] They have gained significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] A key area of interest is their role as protein kinase inhibitors, which are crucial in regulating cellular signaling pathways often dysregulated in diseases like cancer.[3][4]
The introduction of a hydroxyl group to the pyrazolopyrimidine core can significantly alter the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. This guide will delve into the synthetic considerations for introducing such a functional group.
Data Presentation: A Comparative Overview of Synthetic Routes
The following tables summarize the key quantitative data for the synthesis of a representative hydroxylated pyrazolopyrimidine and a non-hydroxylated pyrazolopyrimidine, providing a clear comparison of their synthetic efficiency.
Table 1: Synthesis of 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Hydroxylated)
| Starting Material | Reagent | Solvent | Reaction Condition | Yield (%) | Reference |
| 5-amino-4-cyano-1-phenylpyrazole | Formamide | - | Reflux, 7 h | 70 | [5] |
Table 2: Synthesis of 5,7-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Non-Hydroxylated)
| Starting Material | Reagent | Solvent | Reaction Condition | Yield (%) | Reference |
| 5-amino-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide | Acetylacetone | Glacial Acetic Acid | Reflux, 1 h | 87 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the representative hydroxylated and non-hydroxylated pyrazolopyrimidines.
Protocol 1: Synthesis of 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Hydroxylated)
This protocol is adapted from the procedure described by Al-Adiwish et al. (2009).[5]
Materials:
-
5-amino-4-cyano-1-phenylpyrazole
-
Formamide
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 5-amino-4-cyano-1-phenylpyrazole (20 mmol) and formamide (20 mL) is refluxed for 7 hours.
-
The reaction mixture is then allowed to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a mixture of ethanol and DMF to yield the pure 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[5]
Protocol 2: Synthesis of 5,7-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Non-Hydroxylated)
This protocol is based on the work of Ghorab et al. (2021).[6]
Materials:
-
5-amino-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 5-amino-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (2 mmol) and an equimolar amount of acetylacetone in glacial acetic acid (15 mL) is heated under reflux for 1 hour.
-
The solid product that forms upon heating is collected by filtration.
-
The collected solid is washed with ethanol, dried, and recrystallized from a suitable solvent to give the final product.[6]
Visualizing a Key Signaling Pathway and Synthetic Workflow
The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by pyrazolopyrimidine-based kinase inhibitors and a generalized workflow for their synthesis.
Caption: PI3K/AKT/mTOR signaling pathway, a common target for pyrazolopyrimidine kinase inhibitors.
Caption: Generalized workflow for the synthesis and characterization of pyrazolopyrimidines.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. nanobioletters.com [nanobioletters.com]
Investigating Species-Specific Differences in Hydroxyakalone's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of Hydroxyakalone, a novel xanthine oxidase inhibitor. Due to the limited availability of direct comparative studies on this compound across different species, this document leverages data on structurally similar pyrazolopyrimidine-based xanthine oxidase inhibitors to infer potential species-specific differences. The guide includes available quantitative data, detailed experimental protocols for inhibitor testing, and a visualization of the relevant signaling pathway.
Introduction to this compound
This compound, with the chemical structure 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, is a novel xanthine oxidase inhibitor isolated from the marine bacterium Agrobacterium aurantiacum N-81106.[1] Early research has identified it as a potent inhibitor of xanthine oxidase, with a reported IC50 value of 4.6 microM.[1] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Inhibition of this enzyme is a critical therapeutic strategy for managing hyperuricemia and related conditions such as gout.[2]
Comparative Inhibitory Activity
| Inhibitor | Chemical Class | Target Enzyme | IC50 (µM) | Reference |
| This compound | Pyrazolopyrimidine | Xanthine Oxidase (species not specified) | 4.6 | [1] |
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | Pyrazolopyrimidine | Bovine Milk Xanthine Oxidase | 0.600 ± 0.009 | [3][4][5] |
| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | Pyrazolopyrimidine | Bovine Milk Xanthine Oxidase | 1.326 ± 0.013 | [3][4][5] |
| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | Pyrazolopyrimidine | Bovine Milk Xanthine Oxidase | 1.564 ± 0.065 | [3][4][5] |
| Allopurinol (Reference Drug) | Pyrazolopyrimidine | Bovine Milk Xanthine Oxidase | 0.776 ± 0.012 | [3][4][5] |
| 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine | Pyrazolopyrimidine | Human Xanthine Oxidase | Ki = 5 nM | [6] |
| 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine | Pyrazolopyrimidine | Bovine Xanthine Oxidase | - | [6] |
Note: The IC50 value for this compound was reported without specifying the source of the xanthine oxidase. The data for other pyrazolopyrimidine derivatives are primarily against bovine milk xanthine oxidase, a common model in such studies. The inhibitory constant (Ki) for 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine against human xanthine oxidase suggests potent inhibition.[6] Differences in the active sites of xanthine oxidase across species could lead to variations in inhibitor binding and efficacy.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against xanthine oxidase, based on commonly used spectrophotometric methods.
Objective: To determine the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50% (IC50).
Materials:
-
Xanthine Oxidase (from desired species, e.g., bovine milk, human liver)
-
Xanthine (substrate)
-
Inhibitor compound (e.g., this compound)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
Prepare a working solution of xanthine oxidase in the assay buffer.
-
-
Assay Setup:
-
In a microplate well or cuvette, add the assay buffer, the inhibitor solution at a specific concentration, and the xanthine oxidase solution.
-
Incubate the mixture for a pre-determined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
A control reaction should be set up containing the assay buffer and enzyme but no inhibitor.
-
A blank reaction should be prepared containing all components except the enzyme, to correct for any background absorbance.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate to the mixture.
-
Immediately measure the increase in absorbance at 295 nm over time. This absorbance change corresponds to the formation of uric acid.
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway and Mechanism of Action
Xanthine oxidase plays a crucial role in purine catabolism and the production of reactive oxygen species (ROS). Its inhibition can impact downstream signaling pathways involved in inflammation and oxidative stress.
Caption: Xanthine Oxidase Signaling Pathway and Inhibition.
The diagram illustrates the central role of xanthine oxidase in converting hypoxanthine and xanthine to uric acid. This process also generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This compound acts as an inhibitor of xanthine oxidase, thereby reducing the production of both uric acid and ROS. This inhibition can modulate downstream signaling pathways related to inflammation and oxidative stress, which are implicated in various pathological conditions.[2][7][8]
Conclusion
While this compound shows promise as a potent xanthine oxidase inhibitor, a comprehensive understanding of its species-specific activity is crucial for its development as a therapeutic agent. The available data on related pyrazolopyrimidine compounds suggest that species-dependent differences in inhibitory potency are likely. Further research directly comparing the effects of this compound on xanthine oxidase from various species, including human, is necessary to elucidate its full therapeutic potential and inform its clinical application. The provided experimental protocol offers a standardized method for conducting such comparative studies. The visualization of the signaling pathway highlights the mechanism by which this compound and similar inhibitors can exert their therapeutic effects.
References
- 1. This compound, a novel xanthine oxidase inhibitor produced by a marine bacterium, Agrobacterium aurantiacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. Article [protein.bio.msu.ru]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Research Portal [scholarship.miami.edu]
Safety Operating Guide
Navigating Laboratory Safety: A Guide to Handling Hydroxy-Compound Chemicals
A critical first step in ensuring laboratory safety is the precise identification of any chemical being handled. The name "Hydroxyakalone" does not correspond to a recognized chemical compound and may be a typographical error. The following guide provides safety protocols for several similarly named chemicals: Hydroxylamine hydrochloride, 8-Hydroxyquinoline, Hydroxycitronellal, and alphaxalone. Researchers must verify the exact chemical identity and consult the corresponding Safety Data Sheet (SDS) before commencing any work.
This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals. By providing procedural, step-by-step guidance, we aim to be a preferred source for laboratory safety and chemical handling information.
Hazard and Personal Protective Equipment (PPE) Overview
Due to the ambiguity of "this compound," the table below summarizes the hazards and recommended PPE for plausible alternative compounds. This data is crucial for immediate risk assessment and for ensuring the safety of all laboratory personnel.
| Chemical Name | Key Hazards | Recommended Personal Protective Equipment (PPE) |
| Hydroxylamine hydrochloride | Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[1][2] | Eyes/Face: Safety glasses with side-shields or goggles. Ensure eyewash stations are nearby.[2] Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Respiratory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] Engineering Controls: Use only under a chemical fume hood.[1] |
| 8-Hydroxyquinoline | Very toxic to aquatic life with long-lasting effects.[3] | Eyes/Face: Safety glasses with side-shields or goggles.[3] Skin: Wear protective gloves.[3] General: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3] |
| Hydroxycitronellal | Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation.[4] | Eyes/Face: Safety glasses or goggles. In case of contact, rinse immediately with plenty of water and seek medical advice.[4] Skin: Wear suitable gloves. Avoid contact with skin.[4] |
| alphaxalone | The toxicological properties have not been thoroughly investigated. Handle with care as with any uncharacterized substance. | Eyes/Face: Standard laboratory eye protection (safety glasses, goggles). Skin: Protective gloves and lab coat. Respiratory: Use in a well-ventilated area. |
Procedural Workflow for PPE Selection
The following diagram outlines the critical decision-making process for selecting the appropriate PPE when handling potentially hazardous chemicals in a laboratory setting. This workflow should be followed to ensure a comprehensive safety assessment is conducted prior to beginning any experimental work.
Caption: A workflow for selecting and using Personal Protective Equipment (PPE).
Detailed Operational and Disposal Plans
Handling and Storage:
-
Always handle chemicals in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
First-Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water.[3] If skin irritation or a rash occurs, seek medical advice.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[1]
-
For solid spills, sweep or vacuum up the spillage and collect it in a suitable container for disposal. Avoid generating dust.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Do not allow the chemical to enter drains or waterways, as some of these compounds are very toxic to aquatic life.[3]
Disposal Plan:
-
All chemical waste and contaminated materials (including gloves, absorbent materials, and empty containers) must be disposed of as hazardous waste.
-
Waste must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste; keep in original or appropriately labeled containers.
-
Contact a licensed hazardous waste disposal service for proper collection and treatment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
